NAN-190 hydrobromide
Description
RN from Toxlit
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUEPFPTQYHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042588 | |
| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
115338-32-4 | |
| Record name | 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115338-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115338-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAN-190 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of NAN-190 Hydrobromide on 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAN-190 hydrobromide is a classical pharmacological tool extensively utilized in the study of the serotonin 1A (5-HT1A) receptor. Its complex mechanism of action, characterized by a dual personality as both a potent antagonist at postsynaptic 5-HT1A receptors and a partial agonist at presynaptic 5-HT1A autoreceptors, has made it an invaluable ligand for dissecting the multifaceted roles of this crucial receptor in the central nervous system. This technical guide provides a comprehensive overview of the binding characteristics, downstream signaling effects, and functional consequences of this compound's interaction with 5-HT1A receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Pharmacological Profile: A Tale of Two Receptors
This compound exhibits a distinct and functionally significant dualism in its interaction with 5-HT1A receptors, a characteristic that is critically dependent on the receptor's location within the neural circuitry.
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Postsynaptic 5-HT1A Heteroreceptors: At postsynaptic neurons, particularly in regions like the hippocampus and cortex, NAN-190 acts as a competitive antagonist .[1][2][3] It effectively blocks the effects of 5-HT1A agonists, such as the full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), without eliciting a response on its own.[1][4] This antagonistic activity is evident in its ability to prevent agonist-induced behavioral syndromes and to counteract the inhibition of second messenger systems.[2][3]
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Presynaptic 5-HT1A Autoreceptors: In contrast, at the somatodendritic autoreceptors located on serotonin neurons in the dorsal raphe nucleus, NAN-190 displays partial agonist properties.[2][5] This means it can weakly activate these receptors, leading to a decrease in neuronal firing and a subsequent reduction in serotonin release in projection areas.[2] This partial agonism is a key feature that differentiates its effects from those of a pure or silent antagonist.
This mixed agonist/antagonist profile underscores the importance of considering the specific neuronal population and receptor location when interpreting data from studies employing NAN-190.[2]
Quantitative Analysis of Receptor Interaction
The affinity and functional potency of NAN-190 at the 5-HT1A receptor have been quantified through various in vitro and in vivo experimental paradigms.
| Parameter | Value | Assay | Tissue/System | Reference |
| KB | 1.9 nM | Schild Analysis (Adenylyl Cyclase Assay) | Rat Hippocampal Membranes | [1] |
| IC50 | 29 nM | Inhibition of 8-OH-DPAT-stimulated Phosphoinositide Turnover | Immature Rat Hippocampal Slices | [4] |
| Apparent KD | 8.75 nM | Fluorescent Ligand Binding | CHO cells expressing human 5-HT1A receptors | [6] |
| Ki (analogues) | 4 - 72 nM | Radioligand Binding | Not specified | [3] |
| IC50 (vs. NE) | 0.16 nM | Inhibition of Norepinephrine-stimulated Phosphoinositide Turnover (α1-adrenoceptor) | Rat Cortical Slices | [4] |
| IC50 (Nav1.7) | State-dependent | Whole-cell Patch Clamp | Recombinant cells and Dorsal Root Ganglion Neurons | [7] |
Impact on Downstream Signaling Pathways
The interaction of NAN-190 with 5-HT1A receptors instigates a cascade of intracellular events, primarily through the modulation of G-protein coupled signaling pathways.
G-Protein Coupling and Intrinsic Activity
The binding of [3H]NAN-190 to 5-HT1A receptors is sensitive to the presence of guanine nucleotides such as GTPγS.[1] This sensitivity is a hallmark of agonist-receptor interactions that promote the exchange of GDP for GTP on the associated Gα subunit. However, the magnitude of this GTP shift is significantly less for NAN-190 compared to the full agonist 8-OH-DPAT, providing strong evidence for its low intrinsic activity and classification as a partial agonist at the molecular level.[1]
Adenylyl Cyclase Pathway
The canonical signaling pathway for 5-HT1A receptors involves the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). In its role as a competitive antagonist, NAN-190 effectively blocks the ability of 5-HT1A agonists to inhibit forskolin-stimulated adenylyl cyclase activity.[1] By itself, NAN-190 has no effect on this enzyme, confirming its lack of agonistic activity at postsynaptic receptors coupled to this pathway.[1]
Phosphoinositide Signaling
In certain cellular contexts, 5-HT1A receptor activation can modulate phosphoinositide turnover. NAN-190 has been shown to potently antagonize the inhibitory effect of 8-OH-DPAT on carbachol-stimulated phosphoinositide turnover in hippocampal slices, further solidifying its role as a postsynaptic antagonist.[4]
Functional Consequences of Receptor Modulation
The dual pharmacological profile of NAN-190 translates into distinct and measurable functional outcomes in both in vivo and in vitro systems.
In Vivo Microdialysis: Modulation of Serotonin Release
In vivo microdialysis studies have demonstrated that systemic administration of NAN-190 can lead to a decrease in the extracellular levels of serotonin in brain regions such as the hippocampus.[2][8] This effect is attributed to its partial agonist activity at somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus, which leads to a reduction in the firing rate of serotonin neurons and consequently, diminished serotonin release at their terminals.[2]
Electrophysiology: Direct Effects on Neuronal Firing
Electrophysiological recordings from neurons in the dorsal raphe nucleus have provided direct evidence for the partial agonist properties of NAN-190 at 5-HT1A autoreceptors. Application of NAN-190 causes a hyperpolarization of the neuronal membrane and a decrease in firing rate, effects that are characteristic of 5-HT1A receptor activation in this brain region.[5]
Behavioral Studies: Antagonism of Agonist-Induced Behaviors
Consistent with its role as a postsynaptic antagonist, NAN-190 effectively blocks the behavioral syndromes induced by 5-HT1A receptor agonists. For example, it can prevent the characteristic lower lip retraction and flat body posture induced by 8-OH-DPAT in rodents.[3] This antagonistic effect on behavior highlights its ability to block the function of postsynaptic 5-HT1A receptors that mediate these responses.
Off-Target Activities
It is crucial for researchers to be aware of the off-target activities of NAN-190. Notably, it possesses a high affinity for α1-adrenergic receptors, where it acts as a potent antagonist.[4] In some experimental paradigms, its effects on α1-adrenoceptors can be significantly more potent than its effects on 5-HT1A receptors. Additionally, recent studies have identified NAN-190 as a blocker of Nav1.7 sodium channels, which may contribute to its overall pharmacological profile, particularly in the context of pain research.[7]
Experimental Protocols
Radioligand Binding Assay ([3H]NAN-190)
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Objective: To determine the binding affinity and density of 5-HT1A receptors.
-
Protocol:
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Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation. Wash the membrane pellet by resuspension and re-centrifugation.
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Binding Assay: Incubate aliquots of the membrane preparation with varying concentrations of [3H]NAN-190 in a final volume of assay buffer. For determination of non-specific binding, include a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
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Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).
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Adenylyl Cyclase Activity Assay
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Objective: To assess the antagonist effect of NAN-190 on agonist-mediated inhibition of adenylyl cyclase.
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Protocol:
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Membrane Preparation: Prepare hippocampal membranes as described for the radioligand binding assay.
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Assay Mixture: Prepare an assay mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate adenylyl cyclase activity.
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Incubation: Pre-incubate the membranes with NAN-190 at various concentrations. Then, add a 5-HT1A agonist (e.g., 5-carboxamidotryptamine) and initiate the reaction by adding the assay mixture. Incubate at 37°C for a defined period (e.g., 15 minutes).
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Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a detergent).
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cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
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Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of NAN-190. Perform a Schild analysis to determine the KB value for NAN-190.[1]
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In Vivo Microdialysis
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Objective: To measure the effect of NAN-190 on extracellular serotonin levels in freely moving animals.
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Protocol:
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Probe Implantation: Surgically implant a microdialysis probe into the hippocampus of an anesthetized rat using stereotaxic coordinates.
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Recovery: Allow the animal to recover from surgery.
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Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
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Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular serotonin.
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Drug Administration: Administer this compound (e.g., via subcutaneous injection) and continue to collect dialysate samples.
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Serotonin Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
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Data Analysis: Express the serotonin levels as a percentage of the baseline and compare the levels before and after drug administration.
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Conclusion
This compound remains a cornerstone tool for the investigation of the 5-HT1A receptor system. Its well-characterized, yet complex, mechanism of action as a postsynaptic antagonist and presynaptic partial agonist provides a unique pharmacological profile that allows for the differential modulation of distinct 5-HT1A receptor populations. A thorough understanding of its binding properties, downstream signaling effects, functional consequences, and off-target activities is paramount for the rigorous design and accurate interpretation of experiments aimed at elucidating the role of 5-HT1A receptors in health and disease. This guide serves as a comprehensive resource for researchers and drug development professionals, facilitating the effective utilization of NAN-190 in advancing our knowledge of serotonergic neurotransmission.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An intracellular study of the action of NAN-190 on neurons in the dorsal raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
- 7. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--II NAN-190 and SDZ 216-525 - PubMed [pubmed.ncbi.nlm.nih.gov]
NAN-190 Hydrobromide: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAN-190 hydrobromide is a well-characterized pharmacological tool, primarily recognized for its potent and selective antagonist activity at the serotonin 1A (5-HT1A) receptor. However, its broader pharmacological profile reveals interactions with other receptor systems, a critical consideration for its application in preclinical research and drug development. This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound. It summarizes quantitative binding data, details common experimental methodologies for its characterization, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals utilizing NAN-190 in their scientific investigations.
Introduction
This compound, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimidobutyl)]piperazine hydrobromide, has been instrumental in elucidating the physiological and pathological roles of the 5-HT1A receptor. While its primary classification is that of a 5-HT1A antagonist, a nuanced understanding of its full receptor interaction profile is essential for the accurate interpretation of experimental results and for guiding the development of novel therapeutics with improved selectivity. This guide synthesizes available data on its binding characteristics across a range of central nervous system (CNS) receptors.
Binding Affinity and Selectivity Profile
The binding affinity of this compound has been determined at various neurotransmitter receptors. The data presented below is a compilation from multiple in vitro studies, primarily radioligand binding assays.
Data Presentation
The following tables summarize the quantitative binding affinity data for this compound at serotonin, adrenergic, and dopamine receptors. The affinity is typically expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). Lower Ki values and higher pKi values indicate stronger binding affinity.
Table 1: Serotonin Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Notes |
| 5-HT1A | 0.55 - 6.8 | 8.9 | Potent antagonist; some studies suggest partial agonist properties.[1] |
| 5-HT2A | Moderately Potent | - | Less potent than at 5-HT1A. |
| 5-HT7 | Moderate Affinity | - | Some reports suggest antagonist activity.[2] |
Table 2: Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Notes |
| α1 | ~1.0 | 8.9 | High affinity, potent antagonist.[1][3][4] |
| α1A | High Affinity | - | High affinity observed in binding and functional studies.[3][4] |
| α1B | High Affinity | - | High affinity observed in binding and functional studies.[3][4] |
| α1D | High Affinity | - | High affinity observed in binding and functional studies.[3][4] |
| α2 | Lower Affinity | - | Also displays activity at α2 adrenoceptors. |
Table 3: Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Notes |
| D2 | Lower Affinity | - | Binds with lower potency compared to 5-HT1A and α1-adrenoceptors.[5] |
| D1 | Low Affinity | - | Binds less potently than to D2 receptors.[5] |
Table 4: Other Targets
| Target | IC50 | Notes |
| Nav1.7 Sodium Channels | State-dependent | Identified as a state-dependent blocker of Nav1.7 sodium channels, suggesting a role in pain modulation.[6] |
Experimental Protocols
The determination of binding affinity and selectivity of this compound relies on well-established in vitro pharmacological assays. The following sections provide an overview of the methodologies commonly employed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound at a target receptor.
General Protocol:
-
Membrane Preparation:
-
Tissue (e.g., rat brain regions like the hippocampus or cortex) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Competition Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand for the target receptor.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Adenylyl Cyclase Activity)
Functional assays measure the effect of a compound on the signaling pathway coupled to the receptor. For the 5-HT1A receptor, which is coupled to Gi/o proteins, this often involves measuring the inhibition of adenylyl cyclase activity.
Objective: To determine the functional antagonism of NAN-190 at the 5-HT1A receptor.
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from tissues or cells expressing the 5-HT1A receptor are prepared.
-
Adenylyl Cyclase Assay:
-
Membranes are incubated with ATP (the substrate for adenylyl cyclase) and a stimulating agent, such as forskolin, to activate the enzyme.
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A 5-HT1A receptor agonist (e.g., 8-OH-DPAT) is added to inhibit the forskolin-stimulated adenylyl cyclase activity.
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To test the antagonist effect of NAN-190, increasing concentrations of NAN-190 are pre-incubated with the membranes before the addition of the agonist.
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The reaction is allowed to proceed for a specific time at a controlled temperature.
-
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cAMP Measurement:
-
The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available kits.
-
-
Data Analysis:
-
The ability of NAN-190 to reverse the agonist-induced inhibition of adenylyl cyclase activity is quantified. The concentration of NAN-190 that produces a half-maximal effect (EC50) or the antagonist dissociation constant (Kb) can be determined from the dose-response curves. A Schild analysis can be performed to confirm competitive antagonism.[7]
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Mandatory Visualizations
Signaling Pathway Diagram
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a potent 5-HT1A receptor antagonist with high affinity for α1-adrenergic receptors. Its interactions with other receptor subtypes, such as 5-HT2A, 5-HT7, and dopamine D2 receptors, are of lower affinity but should be considered when designing and interpreting experiments. The methodologies outlined in this guide provide a framework for the continued characterization of NAN-190 and other novel compounds. The provided visualizations offer a clear understanding of its primary signaling mechanism and the experimental workflow for its study. This comprehensive technical guide serves as a valuable resource for the scientific community, facilitating a more informed use of this important pharmacological tool.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. acnp.org [acnp.org]
- 3. Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Characterization of NAN-190 Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAN-190 hydrobromide is a well-characterized pharmacological tool, initially identified as a potent and selective 5-HT1A receptor antagonist. Subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at the 5-HT1A receptor, significant antagonist activity at α1-adrenergic receptors, and, more recently, inhibitory effects on the voltage-gated sodium channel Nav1.7. This multifaceted activity profile makes NAN-190 a valuable probe for dissecting serotonergic and adrenergic signaling pathways and presents a unique polypharmacological scaffold for drug discovery, particularly in the realms of neuropsychiatric disorders and pain. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity in various in vitro and in vivo models, and detailed experimental protocols for its characterization.
Receptor Binding Profile
This compound exhibits high affinity for both serotonergic 5-HT1A and α1-adrenergic receptors. Its binding characteristics have been determined through radioligand binding assays, typically using cell membranes expressing the receptor of interest and a radiolabeled ligand. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of NAN-190 required to occupy 50% of the receptors.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pKi | Reference(s) |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | ~1.9 (antagonist activity, KB) | 8.72 | [1] |
| (pKi = 8.9) | 8.9 | ||||
| α1-adrenergic | (pKi = 8.9) | 8.9 | |||
| α1A-adrenergic | Human recombinant | ~1 | 9.0 | [2] | |
| α1B-adrenergic | Human recombinant | ~1 | 9.0 | [2] | |
| α1D-adrenergic | Human recombinant | ~1 | 9.0 | [2] | |
| Nav1.7 | IC50 (inactivated state) < IC50 (resting state) | [3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The KB value for 5-HT1A reflects its functional antagonist potency.
Functional Activity
The functional consequences of NAN-190 binding to its target receptors have been investigated using a variety of in vitro and in vivo assays. These studies have revealed a complex interplay of antagonist and partial agonist activities at the 5-HT1A receptor, potent antagonism at α1-adrenoceptors, and state-dependent inhibition of Nav1.7 channels.
5-HT1A Receptor Functional Activity
NAN-190's activity at the 5-HT1A receptor is multifaceted. In many experimental systems, it behaves as a competitive antagonist, blocking the effects of 5-HT1A agonists like 8-OH-DPAT. However, some studies have reported partial agonist-like properties, particularly at presynaptic 5-HT1A autoreceptors.
-
Adenylyl Cyclase Inhibition: In hippocampal membranes, NAN-190 antagonizes the inhibition of forskolin-stimulated adenylyl cyclase activity induced by 5-HT1A agonists. By itself, NAN-190 has no effect on adenylyl cyclase activity, which is characteristic of a neutral antagonist.[1]
-
Phosphoinositide Turnover: NAN-190 potently antagonizes the inhibitory effect of 8-OH-DPAT on carbachol-stimulated phosphoinositide turnover in rat hippocampal slices.
-
In Vivo Behavioral Models: NAN-190 blocks the behavioral effects of 8-OH-DPAT, such as the "5-HT syndrome" (including forepaw treading and flat body posture) and hypothermia.[4][5]
α1-Adrenergic Receptor Functional Activity
NAN-190 is a potent antagonist at α1-adrenergic receptors, with similar affinity across the α1A, α1B, and α1D subtypes.[2] This activity is significant and should be considered when interpreting the effects of NAN-190 in experimental systems where adrenergic signaling is relevant.
-
Phosphoinositide Turnover: NAN-190 potently antagonizes the stimulation of phosphoinositide turnover by norepinephrine in rat cortical slices.
Nav1.7 Sodium Channel Functional Activity
A more recent discovery is the inhibitory effect of NAN-190 on the voltage-gated sodium channel Nav1.7, a key player in pain signaling.[3]
-
Electrophysiology: Whole-cell patch-clamp recordings have shown that NAN-190 is a state-dependent blocker of Nav1.7 channels, with a tenfold higher potency for the inactivated state compared to the resting state. This suggests that NAN-190 may be more effective at blocking channels in rapidly firing neurons, such as those involved in pain transmission.[3]
-
In Vivo Analgesia: In animal models of inflammatory pain, NAN-190 has been shown to alleviate thermal hyperalgesia and mechanical allodynia.[3]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of NAN-190 for a target receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Tissue or cells expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
This compound.
-
Binding buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate and wash the resulting pellet to isolate the cell membranes. Resuspend the final pellet in fresh binding buffer.
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the presence of increasing concentrations of NAN-190. Include a tube with an excess of a non-radiolabeled specific ligand to determine non-specific binding.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the NAN-190 concentration to generate a competition curve. Calculate the IC50 (the concentration of NAN-190 that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of NAN-190 to antagonize the 5-HT1A receptor-mediated inhibition of adenylyl cyclase.
Workflow for Adenylyl Cyclase Assay
Caption: Workflow for measuring adenylyl cyclase activity.
Materials:
-
Cell membranes expressing 5-HT1A receptors.
-
ATP (substrate for adenylyl cyclase).
-
A 5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
This compound.
-
Assay buffer.
-
Method for quantifying cAMP (e.g., cAMP radioimmunoassay kit or ELISA kit).
Procedure:
-
Reaction Setup: In a series of tubes, combine the cell membranes, ATP, and forskolin in the assay buffer.
-
Agonist and Antagonist Addition: Add the 5-HT1A agonist to all tubes except the basal control. Add increasing concentrations of NAN-190 to different tubes to assess its antagonist activity.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding acid).
-
cAMP Measurement: Quantify the amount of cAMP produced in each tube using a suitable method.
-
Data Analysis: Plot the cAMP levels against the concentration of NAN-190. The rightward shift of the agonist dose-response curve in the presence of NAN-190 can be used to determine its antagonist potency (KB) via Schild analysis.[1]
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7
This technique is used to measure the effect of NAN-190 on the ionic currents flowing through Nav1.7 channels.
Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Materials:
-
Cell line stably expressing human Nav1.7 channels (e.g., HEK293 or CHO cells).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling recording pipettes.
-
Internal and external recording solutions with appropriate ionic compositions.
-
This compound.
Procedure:
-
Cell Preparation: Plate the cells expressing Nav1.7 onto coverslips suitable for microscopy.
-
Pipette Preparation: Pull a glass micropipette to a fine tip and fill it with the internal solution.
-
Seal Formation: Under the microscope, carefully bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the membrane potential at a holding potential (e.g., -120 mV) and apply a series of voltage steps to activate and inactivate the Nav1.7 channels. Record the resulting sodium currents.
-
Drug Application: Perfuse the recording chamber with the external solution containing different concentrations of NAN-190 and record the changes in the Nav1.7 currents.
-
Data Analysis: Measure the peak current amplitude at each voltage step in the absence and presence of NAN-190. Plot the percentage of current inhibition against the NAN-190 concentration to determine the IC50. To assess state-dependence, use different voltage protocols that favor either the resting or inactivated state of the channel.[3]
Signaling Pathways
5-HT1A Receptor Signaling
5-HT1A receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family. NAN-190, by acting as an antagonist or partial agonist, modulates these downstream signaling events.
Caption: 5-HT1A receptor signaling pathway.
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are GPCRs that couple to Gq/11 G-proteins. As an antagonist, NAN-190 blocks the activation of this pathway by endogenous catecholamines like norepinephrine. All three α1-adrenoceptor subtypes (α1A, α1B, and α1D) primarily signal through the Gq/11 family of G-proteins.[8][9]
Caption: α1-Adrenergic receptor signaling pathway.
Nav1.7 Sodium Channel Modulation
NAN-190 acts as a direct blocker of the Nav1.7 channel pore, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in neurons.
Caption: Mechanism of Nav1.7 channel blockade by NAN-190.
Conclusion
This compound is a versatile pharmacological agent with a well-defined, albeit complex, profile. Its potent antagonism at 5-HT1A and α1-adrenergic receptors, coupled with its inhibitory action on Nav1.7 sodium channels, makes it a valuable tool for in vitro and in vivo research. For scientists and drug development professionals, a thorough understanding of its polypharmacology is crucial for the accurate interpretation of experimental results and for leveraging its unique properties in the design of novel therapeutics. The detailed methodologies and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of G-protein coupled receptor and ion channel biology.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of putative 5-HT1A receptor antagonists on 8-OH-DPAT-induced hypothermia in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kinetic analysis of activation of smooth muscle adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation and inhibition of rat basophilic leukemia cell adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]
NAN-190 Hydrobromide: A Technical Guide to its Antagonistic Action at the Serotonin 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NAN-190 hydrobromide as a serotonin 5-HT1A receptor antagonist. It details its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Introduction: The 5-HT1A Receptor and the Significance of its Antagonism
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, particularly in the hippocampus, cerebral cortex, and raphe nuclei.[1] As a key regulator of serotonergic neurotransmission, the 5-HT1A receptor is implicated in a wide array of physiological and pathological processes, including mood, anxiety, and cognition.[2] Consequently, it has emerged as a critical target for therapeutic intervention in various neuropsychiatric disorders.
Antagonists of the 5-HT1A receptor are invaluable tools for elucidating the physiological roles of this receptor and hold therapeutic potential for conditions such as depression and anxiety.[3] this compound is a widely utilized research chemical that has been instrumental in characterizing the function of the 5-HT1A receptor.[4] This guide will delve into the technical aspects of this compound's interaction with the 5-HT1A receptor.
Pharmacology of this compound
This compound, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine hydrobromide, is a high-affinity ligand for the 5-HT1A receptor.[5] While primarily classified as a 5-HT1A receptor antagonist, it's crucial to note that several studies have reported it to exhibit partial agonist properties, particularly at presynaptic autoreceptors.[4][6] This dual activity should be a key consideration in experimental design and data interpretation.
Binding Affinity and Selectivity
This compound demonstrates high affinity for the 5-HT1A receptor. However, it is not entirely selective and displays notable affinity for other receptors, particularly α1- and α2-adrenergic receptors.[7] This off-target activity is a critical factor to consider when attributing observed pharmacological effects solely to 5-HT1A receptor blockade.
| Receptor | Binding Affinity (Ki) / Potency (IC50) | Reference |
| 5-HT1A | Ki: 8.9 nM | [7] |
| 5-HT1A | KB: 1.9 nM (from Schild analysis) | [4] |
| 5-HT1A | IC50: 29 nM (antagonism of 8-OH-DPAT effect) | [8] |
| α1-adrenoceptor | pKi: 8.9 | [7] |
| α1-adrenoceptor | IC50: 0.16 nM (antagonism of norepinephrine effect) | [8] |
Table 1: Binding affinities and potencies of this compound at various receptors.
In Vivo Effects
Administration of this compound in animal models has been shown to produce a range of behavioral and physiological effects. In rats, it has been observed to reverse the effects of 5-HT1A agonists.[6] For instance, a dose of 0.5 mg/kg (intraperitoneal injection) can counteract the catalepsy-improving effects of fluoxetine in a rat model of Parkinson's disease.[9] Furthermore, postnatal treatment with NAN-190 in rats has been shown to retard brain growth, suggesting a role for the 5-HT1A receptor in neurodevelopment.[10] Some studies have also indicated that NAN-190 can increase food consumption and may possess dopamine receptor antagonist properties in vivo.[11]
Signaling Pathways Modulated by this compound
The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[1] Activation of the 5-HT1A receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] As an antagonist, NAN-190 blocks this agonist-induced inhibition.
Beyond the canonical adenylyl cyclase pathway, 5-HT1A receptor activation can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the modulation of other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway.[1][12] The antagonistic action of NAN-190 would be expected to prevent these downstream effects as well.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antagonistic properties of this compound at the 5-HT1A receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).
-
Non-specific Binding Control: 10 µM 5-HT or another suitable 5-HT1A ligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of membrane preparation (typically 50-100 µg protein).
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the 5-HT1A receptor and the ability of NAN-190 to antagonize this effect.
Materials:
-
Receptor Source: As in the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: 5-HT or 8-OH-DPAT.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: As described above.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Binding: 50 µL of assay buffer, 50 µL of [³⁵S]GTPγS (0.1-0.5 nM), and 150 µL of membrane preparation.
-
Agonist-stimulated Binding: 50 µL of agonist (at a concentration that gives a submaximal response, e.g., EC₈₀), 50 µL of [³⁵S]GTPγS, and 150 µL of membrane preparation.
-
Antagonism: 50 µL of varying concentrations of this compound pre-incubated with the agonist, 50 µL of [³⁵S]GTPγS, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: As described in the radioligand binding assay.
-
Data Analysis: Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound and determine its IC50 value.
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation on adenylyl cyclase activity and the antagonistic effect of NAN-190.
Materials:
-
Cell Line: A cell line expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Agonist: 5-HT or 8-OH-DPAT.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Assay Setup:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) and a fixed concentration of the agonist (e.g., EC₈₀).
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced decrease in forskolin-stimulated cAMP accumulation by this compound and determine its IC50 value.
Conclusion
This compound is a potent, albeit non-selective, 5-HT1A receptor antagonist that has been instrumental in advancing our understanding of serotonergic neurotransmission. Its complex pharmacological profile, including partial agonist activity and off-target effects, necessitates careful experimental design and interpretation. The detailed protocols provided in this guide offer a framework for the comprehensive in vitro characterization of NAN-190 and other potential 5-HT1A receptor modulators. A thorough understanding of its properties is crucial for its effective use as a research tool and for the development of more selective and efficacious therapeutic agents targeting the 5-HT1A receptor.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry of serotonin receptor ligands from crystallographic data. Crystal structures of NAN-190.HBr, 1-phenylbiguanide, MDL 72222 and mianserin.HCl and selectivity criteria towards 5-HT1, 5-HT2, and 5-HT3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Postnatal treatment with NAN-190 but not with 5-HT1A receptor agonists retards growth of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Alpha-Adrenergic Blocking Properties of NAN-190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAN-190, a compound initially characterized as a potent and selective serotonin 5-HT1A receptor antagonist, also exhibits significant alpha-1 adrenergic blocking properties. This technical guide provides an in-depth analysis of the alpha-adrenergic antagonism of NAN-190, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows. The information compiled herein is intended to support further research and drug development efforts involving this compound.
Introduction
NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthaloyl)butyl]piperazine) is a widely utilized pharmacological tool in neuroscience research due to its high affinity for the 5-HT1A receptor. However, a comprehensive understanding of its pharmacological profile reveals a potent interaction with alpha-1 adrenergic receptors, where it acts as an antagonist. This alpha-adrenergic blockade is a critical consideration in the interpretation of experimental results and for the potential therapeutic applications of NAN-190 and its analogs. This guide summarizes the existing data on the alpha-adrenergic blocking properties of NAN-190, providing a consolidated resource for researchers.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of NAN-190 with alpha-1 adrenergic receptors has been quantified through both radioligand binding assays and functional antagonism studies. The following tables summarize the key affinity (Ki) and potency (pA2) values.
Table 1: Binding Affinity of NAN-190 for Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| α1a-Adrenoceptor | NAN-190 | ~1 | Human (recombinant) | [1][2] |
| α1b-Adrenoceptor | NAN-190 | ~1 | Human (recombinant) | [1][2] |
| α1d-Adrenoceptor | NAN-190 | ~1 | Human (recombinant) | [1][2] |
Note: The source indicates the affinity is "close to 1 nM" for all three recombinant human alpha-1 adrenoceptor subtypes.
Table 2: Functional Potency of NAN-190 as an Alpha-1 Adrenergic Antagonist
| Assay | Agonist | Tissue/System | pA2 | Species | Source |
| Contraction Assay | Phenylephrine | Rat Tail Artery | 9.47 | Rat |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the general protocols for the key experiments used to characterize the alpha-adrenergic blocking properties of NAN-190.
Radioligand Competition Binding Assay for α1-Adrenoceptor Subtypes
This assay determines the binding affinity (Ki) of a test compound (NAN-190) by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.
Protocol Outline:
-
Receptor Preparation:
-
Cell membranes expressing recombinant human α1a, α1b, or α1d-adrenoceptors are prepared. This is typically achieved by homogenizing cultured cells (e.g., HEK293 or CHO cells) transfected with the specific receptor subtype cDNA in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and then isolating the membrane fraction by centrifugation.
-
-
Assay Buffer:
-
A suitable buffer is used, for example, 50 mM Tris-HCl containing 5 mM MgCl2, pH 7.4.
-
-
Radioligand:
-
A radiolabeled antagonist with high affinity for alpha-1 adrenoceptors, such as [3H]prazosin, is used at a concentration near its Kd value.
-
-
Competition Assay:
-
A constant concentration of the radioligand and a fixed amount of receptor-containing membranes are incubated with increasing concentrations of the unlabeled competitor (NAN-190).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (the concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This assay determines the functional potency (pA2) of an antagonist by measuring its ability to inhibit the response produced by an agonist.
Protocol Outline (using rat tail artery):
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the ventral tail artery is dissected and cleaned of surrounding connective tissue.
-
The artery is cut into helical strips or rings.
-
-
Organ Bath Setup:
-
The arterial preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
The preparations are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied, and the tissues are allowed to equilibrate for a period (e.g., 60-90 minutes).
-
-
Cumulative Concentration-Response Curve to Agonist:
-
A cumulative concentration-response curve to an alpha-1 adrenergic agonist (e.g., phenylephrine) is constructed by adding increasing concentrations of the agonist to the organ bath.
-
-
Antagonist Incubation:
-
The tissues are washed to remove the agonist and allowed to return to baseline.
-
A specific concentration of the antagonist (NAN-190) is then added to the organ bath and allowed to incubate for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.
-
-
Second Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
-
Schild Analysis:
-
The process is repeated with several different concentrations of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Visualizations: Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway and NAN-190 Blockade
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by an agonist such as norepinephrine, a signaling cascade is initiated, leading to various physiological responses. NAN-190 acts as a competitive antagonist, blocking the binding of agonists to the receptor and thereby inhibiting this downstream signaling.
Caption: Alpha-1 adrenergic signaling and NAN-190's site of action.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of NAN-190 for alpha-1 adrenergic receptors using a competition binding assay.
Caption: Workflow for α1-adrenoceptor competition binding assay.
Experimental Workflow for Functional Antagonism (Schild Analysis)
This diagram outlines the process of determining the functional potency (pA2) of NAN-190 as an alpha-1 adrenergic antagonist in an isolated tissue preparation.
Caption: Workflow for functional antagonism using Schild analysis.
Discussion and Conclusion
The data presented in this guide unequivocally demonstrate that NAN-190 is a potent antagonist at alpha-1 adrenergic receptors, with a high affinity for all three major subtypes (α1a, α1b, and α1d). The pA2 value of 9.47 derived from functional studies in the rat tail artery further substantiates its significant alpha-blocking activity.
For researchers utilizing NAN-190 as a 5-HT1A antagonist, it is imperative to consider its concurrent blockade of alpha-1 adrenoceptors. This is particularly relevant in studies investigating physiological processes where both serotonergic and adrenergic systems are involved, such as the regulation of blood pressure, smooth muscle tone, and certain central nervous system functions. Appropriate control experiments, potentially employing more selective alpha-1 antagonists, may be necessary to dissect the precise contribution of each receptor system to the observed effects of NAN-190.
For drug development professionals, the dual 5-HT1A and alpha-1 adrenergic antagonism of NAN-190 presents a unique pharmacological profile. This polypharmacology could be therapeutically advantageous in certain conditions, or it could be a source of undesirable side effects. The detailed quantitative data and experimental protocols provided in this guide can serve as a valuable resource for the design and development of new chemical entities with tailored selectivity profiles.
References
- 1. Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] Preferentially expressed in peripheral sensory neurons, Nav1.7 plays a crucial role in the generation and propagation of action potentials following noxious stimuli.[1] Its significance in pain pathways is underscored by human genetic studies: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This makes Nav1.7 a prime target for the development of novel analgesics.[1] NAN-190 hydrobromide, a compound initially recognized for its antagonist activity at the 5-HT1A receptor, has been identified as a potent inhibitor of Nav1.7 sodium channels, suggesting a dual-target mechanism for its analgesic properties.[2][3] This document provides an in-depth technical guide on the effects of this compound on Nav1.7, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Quantitative Analysis of NAN-190's Inhibitory Action on Nav1.7
The inhibitory effects of NAN-190 on Nav1.7 are state-dependent, with a significantly higher potency for the inactivated state of the channel.[2][3] This characteristic is typical of many local anesthetics and other sodium channel blockers.
| Parameter | Value | Channel State | Description |
| IC50 | Ten-fold more potent than on the rest state | Inactivated State | The half-maximal inhibitory concentration (IC50) of NAN-190 is significantly lower when the Nav1.7 channel is in the inactivated state compared to the resting state.[2][3] |
| Fast Inactivation Shift | -9.07 mV | Gating Property | NAN-190 induces a hyperpolarizing (leftward) shift in the voltage-dependence of fast inactivation.[2][3] |
| Slow Inactivation Shift | -38.56 mV | Gating Property | A more pronounced hyperpolarizing shift is observed in the voltage-dependence of slow inactivation.[2][3] |
| Activation | No effect | Gating Property | NAN-190 does not alter the voltage-dependence of Nav1.7 channel activation.[2][3] |
| Recovery from Inactivation | Slowed | Gating Property | The compound slows the recovery from both fast and slow inactivation.[2][3] |
| Use-Dependence | Exhibited | Channel Property | NAN-190 demonstrates use-dependent block, a characteristic where inhibitory effects increase with repeated channel activation.[2][3] |
Mechanism of Action
This compound acts as a state-dependent blocker of Nav1.7 channels, primarily by interacting with the open and inactivated states of the channel.[2][3] Site-directed mutagenesis studies suggest that NAN-190's binding site is similar to that of local anesthetics.[2][3] The compound's preference for the inactivated state, coupled with the hyperpolarizing shifts in both fast and slow inactivation, leads to a reduction in channel availability and a dampening of neuronal excitability. This mechanism is particularly effective in pain-sensing neurons, which often exhibit prolonged depolarizations and high-frequency firing, thereby promoting the inactivated state of Nav1.7 channels.
In addition to its direct effects on Nav1.7, NAN-190 is a known 5-HT1A receptor antagonist.[4] While the direct interplay between 5-HT1A antagonism and Nav1.7 inhibition in pain modulation by NAN-190 is still under investigation, this dual-target profile presents a potentially synergistic approach to analgesia.
Experimental Protocols
The characterization of NAN-190's effects on Nav1.7 channels is primarily achieved through whole-cell patch-clamp electrophysiology.[2][3] This technique allows for the direct measurement of ion channel activity and provides detailed information on the compound's mechanism of action.[1]
Cell Culture and Preparation
-
Cell Lines: HEK293 or CHO cells stably expressing human Nav1.7 (hNav1.7) are commonly used.[1]
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418).[1]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Plating for Electrophysiology: For patch-clamp experiments, cells are plated onto poly-D-lysine coated glass coverslips and allowed to adhere for 24-48 hours.[1]
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
Recording Setup: Recordings are performed using a manual or automated patch-clamp system (e.g., Patchliner, QPatch).[1]
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 2-4 MΩ when filled with the internal solution.[5]
-
Whole-Cell Configuration: A gigaseal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocols:
-
Resting State IC50 Determination: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Depolarizing pulses (e.g., to 0 mV) are applied to elicit Nav1.7 currents. The inhibitory effect of different concentrations of NAN-190 is measured.
-
Inactivated State IC50 Determination: To assess the affinity for the inactivated state, a depolarized holding potential (e.g., -70 mV, near the V½ of inactivation) is used.
-
Activation (I-V Curve): From a holding potential of -120 mV, depolarizing steps are applied in increments (e.g., from -80 mV to +60 mV) to determine the voltage-dependence of activation.
-
Steady-State Inactivation (Availability Curve): From a holding potential of -120 mV, conditioning pre-pulses of varying voltages are applied, followed by a test pulse (e.g., to 0 mV) to measure the fraction of available channels.
-
Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse is applied.
-
Use-Dependent Block: A train of depolarizing pulses at a set frequency (e.g., 10 Hz) is applied to assess the cumulative block of the channel.
-
Conclusion
This compound presents a compelling profile as a Nav1.7 inhibitor for pain research. Its state-dependent mechanism of action, characterized by a high affinity for the inactivated state and significant modulation of inactivation gating, suggests that it could be particularly effective in pathological pain states where neurons are hyperexcitable. The detailed electrophysiological protocols outlined provide a robust framework for further investigation and characterization of this and other Nav1.7-targeting compounds. The dual antagonism of Nav1.7 and 5-HT1A receptors may offer a synergistic approach to pain management, warranting further exploration in preclinical models. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to understand and leverage the therapeutic potential of targeting Nav1.7 with compounds like NAN-190.
References
- 1. benchchem.com [benchchem.com]
- 2. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Vitro Characterization of NAN-190 Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 hydrobromide is a well-characterized pharmacological tool primarily known for its interaction with the serotonergic system. Initially identified as a potent and selective 5-HT1A receptor antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at the same receptor and significant affinity for other molecular targets. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information is presented to aid researchers in designing, conducting, and interpreting experiments involving this compound.
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize the key quantitative data for this compound's interaction with its primary and secondary molecular targets. These values have been compiled from various in-vitro studies.
| Target Receptor | Parameter | Value | Assay Type | Radioligand | Tissue/Cell Line | Reference |
| 5-HT1A | KB | 1.9 nM | Adenylyl Cyclase Inhibition (Schild Analysis) | N/A | Rat Hippocampal Membranes | [1] |
| 5-HT1A | Ki | 4 - 72 nM | Radioligand Binding | Not Specified | Not Specified | [2] |
| α1-Adrenoceptor | pKi | 8.9 | Radioligand Binding | Not Specified | Not Specified | |
| Nav1.7 Sodium Channel | IC50 (inactivated state) | Ten-fold more potent than resting state | Whole-Cell Patch Clamp | N/A | Recombinant Cells | [3] |
Table 1: Receptor Binding and Functional Potency of this compound. This table provides a consolidated view of the binding affinity (Ki), antagonist potency (KB), and inhibitory concentration (IC50) of this compound at its key molecular targets.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments used to characterize this compound are provided below. These protocols are synthesized from established methods in the literature.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand such as [³H]8-OH-DPAT.
Materials:
-
Rat hippocampal membranes or membranes from cells expressing recombinant 5-HT1A receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT or [³H]NAN-190.
-
This compound solutions of varying concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.6.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.6.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat hippocampus or cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) for non-specific binding.
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand (e.g., [³H]8-OH-DPAT at a concentration close to its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay determines the functional antagonist or partial agonist activity of this compound by measuring its effect on the inhibition of adenylyl cyclase activity stimulated by a 5-HT1A receptor agonist.
Materials:
-
Rat hippocampal membranes or membranes from CHO-K1 or HEK293 cells expressing 5-HT1A receptors.
-
5-HT1A receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT).
-
This compound.
-
Forskolin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, 1 mM IBMX, 5 mM creatine phosphate, 50 U/mL creatine phosphokinase, pH 7.4.
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Reaction Setup: In microcentrifuge tubes, pre-incubate the membranes (50-100 µg protein) with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (e.g., 5-CT at its EC₅₀) and forskolin (to stimulate adenylyl cyclase) to the tubes. To test for agonist activity of NAN-190, it is added in the absence of another agonist.
-
Incubation: Incubate the reaction mixture for 15 minutes at 30°C.
-
Termination: Stop the reaction by adding a stop solution provided in the cAMP assay kit or by heating the samples.
-
cAMP Measurement: Measure the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: For antagonist activity, perform a Schild analysis by plotting the log of (agonist dose ratio - 1) against the log of the antagonist (NAN-190) concentration. The x-intercept provides the pA₂ value, and the KB can be calculated from this.[1] For partial agonist activity, determine the Emax and EC₅₀ values from the dose-response curve.
GTPγS Binding Assay
This functional assay measures the G-protein activation upon receptor stimulation and can differentiate between agonists, antagonists, and inverse agonists.
Materials:
-
Membranes from cells expressing 5-HT1A receptors (e.g., CHO-K1 or HEK293).
-
[³⁵S]GTPγS.
-
GDP.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
This compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Membranes (20-40 µg protein).
-
GDP (10 µM final concentration).
-
Varying concentrations of this compound (to test for agonist activity) or a fixed concentration of agonist plus varying concentrations of NAN-190 (to test for antagonist activity).
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ and Emax for agonist activity or the IC₅₀ and KB for antagonist activity. The stimulation of [³⁵S]GTPγS binding by NAN-190 alone would indicate agonist activity.
Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Channels
This protocol is used to characterize the inhibitory effect of this compound on voltage-gated sodium channel Nav1.7.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7 channels.
-
This compound solutions.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 Cs-EGTA, 10 HEPES, pH 7.2 with CsOH.
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Form a giga-ohm seal between the patch pipette (filled with internal solution) and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
-
Data Acquisition:
-
Apply voltage steps to elicit Nav1.7 currents. To determine the IC₅₀ for the inactivated state, use a pre-pulse to a depolarizing potential to inactivate the channels before the test pulse.
-
Record baseline currents and then perfuse the cell with different concentrations of this compound.
-
Record currents at each concentration after the effect has reached a steady state.
-
-
Data Analysis: Measure the peak inward current at each voltage step. Calculate the percentage of inhibition at each NAN-190 concentration and fit the data to a Hill equation to determine the IC₅₀.
Mandatory Visualizations
Signaling Pathways of NAN-190 at the 5-HT1A Receptor
The following diagrams illustrate the signaling pathways modulated by this compound at the 5-HT1A receptor, depicting both its antagonist and partial agonist activities.
Caption: Antagonistic action of NAN-190 at the 5-HT1A receptor.
Caption: Partial agonist activity of NAN-190 at the 5-HT1A receptor.
Experimental Workflow for In-Vitro Characterization
The following diagram outlines a logical workflow for the comprehensive in-vitro characterization of a compound like this compound.
Caption: A logical workflow for in-vitro pharmacological characterization.
Conclusion
The in-vitro characterization of this compound reveals a multifaceted pharmacological profile. While it is a potent antagonist at 5-HT1A receptors, its partial agonist activity at this receptor and its interactions with other targets such as α1-adrenoceptors and Nav1.7 sodium channels are crucial considerations for its use as a research tool. The experimental protocols and data presented in this guide provide a framework for the accurate and comprehensive in-vitro evaluation of this compound and other similar compounds, ensuring robust and reproducible scientific findings. Researchers should carefully consider the specific experimental conditions and cell systems, as these can influence the observed pharmacological properties.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of NAN-190 Hydrobromide in Neurotransmitter Release: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of NAN-190 hydrobromide, a pharmacological tool pivotal in neuroscience research. We explore its complex interactions with various neurotransmitter systems, detailing its primary role as a 5-HT1A receptor antagonist alongside its partial agonist and off-target activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NAN-190's mechanism of action and its application in modulating neurotransmitter release.
Executive Summary
This compound is a widely utilized research chemical, primarily classified as a 5-HT1A receptor antagonist. However, its pharmacological profile is multifaceted, exhibiting partial agonist properties at presynaptic 5-HT1A autoreceptors and notable antagonist activity at other receptors, including α1-adrenoceptors and dopamine D2 receptors. This complex pharmacology underlies its diverse effects on the release of key neurotransmitters such as serotonin, dopamine, and glutamate. Understanding these nuances is critical for the accurate interpretation of experimental results and for its potential application in drug development.
Core Mechanism of Action: 5-HT1A Receptor Antagonism
NAN-190's principal mechanism of action is the competitive antagonism of postsynaptic 5-HT1A receptors. In functional models, it effectively blocks the effects of 5-HT1A receptor agonists.[1][2] For instance, it antagonizes the inhibitory effects of the 5-HT1A agonist 8-OH-DPAT on adenylyl cyclase activity and carbachol-stimulated phosphoinositide turnover in hippocampal slices.[1][3] This antagonist activity at postsynaptic 5-HT1A receptors is crucial for its ability to modulate the release of various neurotransmitters downstream.
Signaling Pathways
The antagonism of the Gi/o-coupled 5-HT1A receptor by NAN-190 prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and protein kinase A (PKA) activity that would otherwise be suppressed by an agonist.[4]
Quantitative Data: Binding Affinities and Potency
The affinity and potency of NAN-190 for various receptors have been characterized in numerous studies. The following tables summarize key quantitative data.
| Receptor Target | Parameter | Value | Species | Tissue | Reference |
| 5-HT1A | pKi | 8.9 | Rat | [5] | |
| 5-HT1A | KB | 1.9 nM | Rat | Hippocampal Membranes | [1] |
| α1-adrenoceptor | pKi | 8.9 | [5] | ||
| α1-adrenoceptor | IC50 | 0.16 nM | Rat | Cortical Slices | [3] |
| Nav1.7 (inactivated) | IC50 | 1.37 µM | Recombinant Cells | [6] | |
| Nav1.7 (resting) | IC50 | 13.9 µM | Recombinant Cells | [6] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.[7]
Modulation of Neurotransmitter Systems
Serotonin (5-HT)
While primarily a postsynaptic antagonist, NAN-190 exhibits partial agonist activity at somatodendritic 5-HT1A autoreceptors.[2] This agonist action leads to a decrease in the firing rate of serotonergic neurons in the dorsal raphe nucleus and a subsequent reduction in serotonin release in terminal fields like the hippocampus.[2][8][9]
Glutamate
NAN-190 has been shown to dose-dependently increase the release of glutamate in the guinea pig dentate gyrus.[10] This effect is Ca²⁺-dependent and tetrodotoxin-sensitive, suggesting it is mediated by neuronal firing. The proposed mechanism involves the blockade of postsynaptic 5-HT1A receptors on glutamatergic neurons, which normally exert an inhibitory tone on glutamate release.[10]
Dopamine (DA)
The effect of NAN-190 on dopamine release is complex and appears to be brain region-specific. Studies suggest that NAN-190 can act as a dopamine receptor antagonist.[9] Specifically, it has been shown to block oral stereotypy induced by the dopamine receptor agonist apomorphine, indicating a neuroleptic-like, D2 receptor antagonist action.[9] The interaction between the serotonergic and dopaminergic systems is intricate; activation of postsynaptic 5-HT1A receptors can increase dopamine release in the prefrontal cortex.[11] Therefore, by blocking these 5-HT1A receptors, NAN-190 could potentially modulate this effect.
Off-Target Effects
It is crucial to acknowledge the significant off-target activities of NAN-190 for accurate data interpretation.
α1-Adrenoceptor Antagonism
NAN-190 is a potent antagonist at α1-adrenoceptors, with a pKi of 8.9, comparable to its affinity for 5-HT1A receptors.[5] In functional studies, it was found to be 250 times more potent than prazosin, a classic α1-adrenoceptor antagonist.[5]
Sodium Channel Blockade
Recent evidence indicates that NAN-190 can act as a state-dependent blocker of Nav1.7 sodium channels.[6] It shows a tenfold higher potency for the inactivated state over the resting state of the channel. This action contributes to its analgesic effects in models of inflammatory pain.[6]
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions of freely moving animals.
-
Procedure:
-
Surgical implantation of a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals.
-
This compound or other pharmacological agents are administered systemically (e.g., intraperitoneally) or locally through the probe.
-
Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Key Considerations: Probe recovery should be determined in vitro and/or in vivo to accurately estimate absolute extracellular concentrations.
Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To study the effects of NAN-190 on ion channel function and neuronal activity.
-
Procedure:
-
Preparation of acute brain slices or cultured neurons.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).
-
Membrane currents or voltage are recorded in response to pharmacological agents or electrical stimulation.
-
NAN-190 is applied to the bath solution to determine its effects on specific currents (e.g., those mediated by Nav1.7 channels).[6]
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of NAN-190 for specific receptors.
-
Procedure:
-
Preparation of cell membranes from brain tissue or cells expressing the receptor of interest.
-
Incubation of the membranes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled competitor drug (NAN-190).
-
Separation of bound from free radioligand by rapid filtration.
-
Quantification of the radioactivity bound to the membranes.
-
The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable but complex pharmacological agent. While its primary classification is a 5-HT1A receptor antagonist, its partial agonist activity at presynaptic 5-HT1A autoreceptors and its potent antagonism at α1-adrenoceptors and dopamine D2 receptors must be considered when designing experiments and interpreting results. Its modulatory effects on serotonin, glutamate, and dopamine release are a direct consequence of this intricate pharmacological profile. Researchers utilizing NAN-190 should be cognizant of its multifaceted nature to fully leverage its potential as a tool for dissecting the roles of these neurotransmitter systems in health and disease.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of glutamate release via NMDA and 5-HT1A receptors in guinea pig dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Postsynaptic 5-hydroxytryptamine1A receptor activation increases in vivo dopamine release in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of NAN-190 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAN-190 hydrobromide is a significant pharmacological tool extensively utilized in neuroscience research. Initially identified as a potent and selective 5-HT1A receptor antagonist, subsequent studies have revealed a more complex pharmacological profile, including interactions with adrenergic and sodium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed experimental protocols for the characterization of this compound. It is intended to serve as a core resource for researchers and professionals in drug development, offering structured data, in-depth methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction: The Discovery and Pharmacological Profile of NAN-190
NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, emerged as a valuable research chemical in the late 1980s and early 1990s. Its initial development was driven by the need for selective antagonists to probe the function of the serotonin 1A (5-HT1A) receptor. Early studies by researchers such as Glennon et al. were pivotal in characterizing its high affinity for this receptor subtype.[1] While initially lauded for its selectivity, further investigations uncovered significant antagonist activity at α1-adrenergic receptors and, more recently, blocking effects on Nav1.7 sodium channels.[2][3] This multifaceted pharmacology necessitates careful consideration in experimental design and data interpretation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their condensation and subsequent conversion to the hydrobromide salt.
Synthesis Workflow
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2-Methoxyphenyl)piperazine
This intermediate can be synthesized via the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.
-
Reagents: 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, n-butanol.
-
Procedure:
-
A mixture of 2-methoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1.0 to 1.2 equivalents), and potassium carbonate (2.0 to 2.2 equivalents) in n-butanol is prepared.
-
The reaction mixture is heated to reflux (approximately 117-118 °C) for 20-25 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by vacuum distillation or crystallization to yield 1-(2-methoxyphenyl)piperazine.
-
Step 2: Synthesis of N-(4-Bromobutyl)phthalimide
This intermediate is prepared by the alkylation of phthalimide with 1,4-dibromobutane.[4][5][6]
-
Reagents: Phthalimide, 1,4-dibromobutane, potassium carbonate, acetone.
-
Procedure:
-
A mixture of phthalimide (1 equivalent), 1,4-dibromobutane (in excess, typically 3-5 equivalents), and potassium carbonate (1.5 to 2.0 equivalents) in acetone is prepared.[4]
-
The mixture is heated to reflux for 2-4 hours.[4]
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give N-(4-bromobutyl)phthalimide as a white solid.[4]
-
Step 3: Synthesis of NAN-190 (Free Base)
NAN-190 is synthesized by the N-alkylation of 1-(2-methoxyphenyl)piperazine with N-(4-bromobutyl)phthalimide.[7]
-
Reagents: 1-(2-methoxyphenyl)piperazine, N-(4-bromobutyl)phthalimide, potassium carbonate, acetonitrile.
-
Procedure:
-
A mixture of 1-(2-methoxyphenyl)piperazine (1.2 equivalents), N-(4-bromobutyl)phthalimide (1 equivalent), and anhydrous potassium carbonate (2.4 equivalents) in acetonitrile is prepared.[7]
-
The reaction mixture is heated to reflux for 48 hours.[7]
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield a crude product.
-
The crude NAN-190 is purified by column chromatography on silica gel or by recrystallization.
-
Step 4: Formation of this compound
-
Reagents: NAN-190 (free base), hydrobromic acid (HBr), a suitable solvent (e.g., ethanol or isopropanol).
-
Procedure:
-
The purified NAN-190 free base is dissolved in a minimal amount of a suitable alcohol.
-
A solution of hydrobromic acid (typically 48% in water or a solution in acetic acid) is added dropwise with stirring until the solution becomes acidic.
-
The hydrobromide salt precipitates out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
-
Pharmacological Characterization: Data and Protocols
The pharmacological profile of this compound has been extensively studied using a variety of in vitro and in vivo assays. This section provides a summary of the key quantitative data and detailed protocols for its characterization.
Quantitative Pharmacological Data
| Target Receptor/Channel | Assay Type | Species | Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference(s) |
| 5-HT1A Receptor | Radioligand Binding | Rat | Hippocampal Membranes | [3H]8-OH-DPAT | Ki | ~1.2 - 4.5 | [8] |
| Radioligand Binding | Human | Recombinant (CHO cells) | [3H]8-OH-DPAT | pKi | 8.9 | [2] | |
| Functional Assay (Adenylyl Cyclase) | Rat | Hippocampal Membranes | 5-CT | KB | 1.9 | [1] | |
| α1-Adrenergic Receptor | Radioligand Binding | Rat | Brain Membranes | [3H]Prazosin | pKi | 8.9 | [2] |
| Functional Assay (Phosphoinositide Turnover) | Rat | Cortical Slices | Norepinephrine | IC50 | 0.16 | [9] | |
| α2-Adrenergic Receptor | Functional Assay | Guinea Pig | Ileum | - | - | Potent Antagonist | [7] |
| Nav1.7 Sodium Channel | Whole-Cell Patch Clamp | Human | Recombinant (HEK293 cells) | - | IC50 (Inactivated state) | ~10-fold more potent than resting state | [3] |
Experimental Protocols
3.2.1. Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of NAN-190 for the 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.
-
Materials:
-
Rat hippocampal membranes
-
[3H]8-OH-DPAT (radioligand)
-
This compound (test compound)
-
Serotonin (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of serotonin (e.g., 10 µM, for non-specific binding) or 50 µL of NAN-190 dilution.
-
50 µL of [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1-2 nM).
-
150 µL of the rat hippocampal membrane preparation.
-
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of NAN-190 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2.2. Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of NAN-190 to antagonize the inhibition of adenylyl cyclase by a 5-HT1A agonist.[1]
-
Materials:
-
Rat hippocampal membranes
-
Forskolin
-
5-Carboxamidotryptamine (5-CT, 5-HT1A agonist)
-
This compound
-
ATP and a system to measure cAMP (e.g., radioimmunoassay or a commercial ELISA kit)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, and a GTP source)
-
-
Procedure:
-
Pre-incubate the hippocampal membranes with varying concentrations of this compound.
-
Add a fixed concentration of 5-CT to stimulate the 5-HT1A receptors.
-
Initiate the adenylyl cyclase reaction by adding forskolin and ATP.
-
Incubate at 30°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction (e.g., by boiling).
-
Measure the amount of cAMP produced.
-
Construct concentration-response curves for 5-CT in the absence and presence of different concentrations of NAN-190.
-
Perform a Schild analysis to determine the KB value of NAN-190, which represents its equilibrium dissociation constant as an antagonist.
-
3.2.3. Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Channel Blockade
This protocol is for assessing the inhibitory effect of NAN-190 on Nav1.7 sodium channels expressed in a suitable cell line (e.g., HEK293 cells).[3]
-
Materials:
-
HEK293 cells stably expressing human Nav1.7 channels
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
External solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
This compound
-
-
Procedure:
-
Prepare cells for recording on coverslips.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a Nav1.7-expressing cell.
-
Record baseline Nav1.7 currents using appropriate voltage protocols to assess both resting and inactivated states of the channel. For example, to study the resting state, hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply depolarizing steps. To study the inactivated state, use a depolarizing pre-pulse to inactivate the channels before the test pulse.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record Nav1.7 currents in the presence of the compound.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the data to determine the concentration-dependent block of the peak sodium current and calculate the IC50 value for both the resting and inactivated states.
-
Signaling Pathways and Mechanisms of Action
NAN-190 exerts its effects by modulating the signaling cascades downstream of its target receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
By blocking the 5-HT1A receptor, NAN-190 prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA).
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor is a GPCR that couples to the Gq protein.
As an antagonist, NAN-190 blocks the Gq-mediated activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and protein kinase C (PKC) activation.
Conclusion
This compound remains a cornerstone tool in pharmacological research, despite its recognized off-target activities. A thorough understanding of its synthesis, detailed pharmacological profile, and the experimental methodologies for its characterization is crucial for the accurate interpretation of research findings. This technical guide provides a centralized resource to aid researchers and drug development professionals in the effective utilization of this compound in their studies of serotonergic and other neurotransmitter systems. The provided data, protocols, and pathway diagrams are intended to facilitate experimental design and foster a deeper understanding of the complex actions of this important research compound.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-Bromobutyl)phthalimide | 5394-18-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
NAN-190 Hydrobromide: A Deep Dive into its Structure-Activity Relationship for 5-HT1A Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 hydrobromide, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a seminal tool compound in serotonin research. Initially identified as a potent and selective 5-HT1A receptor antagonist, subsequent investigations have revealed a more complex pharmacological profile, including partial agonist activity at presynaptic 5-HT1A autoreceptors. This dual activity has made NAN-190 and its analogs compelling subjects for structure-activity relationship (SAR) studies, aiming to dissect the structural determinants of affinity, selectivity, and functional activity at the 5-HT1A receptor. This technical guide provides a comprehensive overview of the SAR of NAN-190, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Structure of NAN-190
The chemical scaffold of NAN-190 can be dissected into three key pharmacophoric elements:
-
The Arylpiperazine Moiety: The 1-(2-methoxyphenyl)piperazine group is a well-established pharmacophore for 5-HT1A receptor ligands. The nature and position of the substituent on the phenyl ring are critical for affinity and functional activity.
-
The Alkyl Linker: A four-carbon (butyl) chain connects the arylpiperazine moiety to the terminal functional group. The length and rigidity of this linker influence the spatial orientation of the pharmacophores and, consequently, receptor interaction.
-
The Terminal Phthalimide Group: This bulky, hydrophobic group contributes significantly to the overall affinity and antagonist properties of the molecule at postsynaptic 5-HT1A receptors.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the NAN-190 structure have yielded a wealth of information regarding the structural requirements for high-affinity binding and the modulation of functional activity at the 5-HT1A receptor.
Modifications of the Arylpiperazine Moiety
Substitutions on the phenyl ring of the piperazine moiety have a profound impact on 5-HT1A receptor affinity. Generally, electron-donating groups in the ortho position, such as the methoxy group in NAN-190, are favorable for high affinity. The introduction of meta-chloro (m-Cl) or meta-trifluoromethyl (m-CF3) substituents on this ring has been shown to maintain very high 5-HT1A receptor affinity.[1]
The Role of the Alkyl Linker and Conformational Rigidity
The flexibility of the butyl linker in NAN-190 allows the molecule to adopt multiple conformations. Studies on conformationally restricted analogs have been instrumental in understanding the bioactive conformation for 5-HT1A receptor antagonism.
-
Flexible Analogs: Linear, flexible analogs of NAN-190 generally retain high affinity for the 5-HT1A receptor.[2] However, their functional profiles can vary, with some exhibiting partial agonism. For instance, compound 12 , a flexible analog, demonstrated high 5-HT1A receptor affinity (Ki = 50 nM) but revealed partial agonist properties in vivo.[2]
-
Rigid Analogs: The introduction of cyclic structures within the linker, such as a cyclohexane ring in MP245 , creates more rigid molecules. These constrained analogs have been crucial in proposing that an extended, linear conformation of NAN-190 is responsible for its postsynaptic 5-HT1A receptor antagonism.[2] Interestingly, rigidification can alter the functional outcome. For example, while the flexible analog 5a (with a m-CF3 substitution) acts as an agonist, its conformationally restricted counterpart, 5b , is an antagonist.[1]
Modifications of the Terminal Group
The terminal phthalimide group is a key contributor to the antagonist properties of NAN-190. Replacing it with other cyclic imides, such as a succinimide group in the analog MM77 , maintains high 5-HT1A receptor affinity and antagonist character.[3]
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of NAN-190 and its key analogs.
Table 1: 5-HT1A Receptor Binding Affinities of NAN-190 and Analogs
| Compound | Modification | Ki (nM) | Reference(s) |
| NAN-190 | Parent Compound | 0.55 | [3] |
| MM77 | Phthalimide to Succinimide | 6.4 | [3] |
| MP245 | Constrained (cyclohexyl) linker | 8 | [3] |
| Compound 7 | Rigid Analog | 4-72 | [2] |
| Compound 8 | Flexible Analog | 4-72 | [2] |
| Compound 9 | Rigid Analog | 4-72 | [2] |
| Compound 11 | Rigid Analog | 4-72 | [2] |
| Compound 12 | Flexible Analog | 50 | [2] |
| Compound 13 | Rigid Analog | 1600 | [2] |
| Compound 14 | Rigid Analog of MP3022 | 47 | [2] |
Table 2: Functional Activity Data for NAN-190
| Assay | Parameter | Value (nM) | Functional Outcome | Reference(s) |
| Adenylyl Cyclase Inhibition | KB | 1.9 | Competitive Antagonist | |
| Phosphoinositide Turnover | IC50 | 29 | Antagonist |
Table 3: Off-Target Binding Affinities of NAN-190 and MM77
| Compound | Receptor | Ki (nM) | Reference(s) |
| NAN-190 | α1-adrenoceptor | 0.8 | [3] |
| MM77 | α1-adrenoceptor | 11.9 | [3] |
| NAN-190 | 5-HT2A Receptor | Lower affinity than 5-HT1A | [3] |
| NAN-190 | Dopamine D1 Receptor | Lower affinity than 5-HT1A | [3] |
| NAN-190 | Dopamine D2 Receptor | Lower affinity than 5-HT1A | [3] |
| NAN-190 | Nav1.7 Sodium Channel | State-dependent blocker | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Rat hippocampal membranes or cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-carboxamidotryptamine or unlabeled 8-OH-DPAT.
-
Test Compounds: Serial dilutions of NAN-190 or its analogs.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize rat hippocampus in ice-cold assay buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (e.g., at its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
Objective: To determine the functional activity (antagonism) of test compounds by measuring their ability to block agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Receptor Source: Rat hippocampal membranes.
-
Agonist: 5-carboxamidotryptamine (5-CT).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Assay Buffer: Typically contains Tris-HCl, ATP, an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX), and MgCl₂.
-
Test Compounds: Serial dilutions of NAN-190 or its analogs.
-
cAMP Detection Kit: Commercially available kit (e.g., ELISA or HTRF based).
Procedure:
-
Membrane Preparation: Prepare hippocampal membranes as described for the radioligand binding assay.
-
Assay Setup: Pre-incubate the membranes with the test compound (antagonist) for a specified time.
-
Agonist Stimulation: Add the 5-HT1A agonist (e.g., 5-CT) and the adenylyl cyclase stimulator (forskolin) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination and Lysis: Stop the reaction by adding a lysis buffer or by heat inactivation.
-
cAMP Measurement: Measure the amount of cyclic AMP (cAMP) produced using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of cAMP produced against the logarithm of the agonist concentration in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve in the presence of the antagonist indicates competitive antagonism. The antagonist's potency can be quantified by calculating the pA2 value from a Schild plot.[5]
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by 5-HT1A receptor agonists and its blockade by antagonists.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor or brain tissue.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.
-
Agonist: 5-HT or 8-OH-DPAT.
-
Test Compounds: Serial dilutions of NAN-190 or its analogs.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: In a 96-well plate, combine the membranes, GDP, the test compound (agonist or antagonist), and [³⁵S]GTPγS. For antagonist studies, pre-incubate the membranes with the antagonist before adding the agonist.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For agonist activity, plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine EC50 and Emax values. For antagonist activity, measure the ability of the antagonist to block agonist-stimulated [³⁵S]GTPγS binding.
Signaling Pathways and Experimental Workflows
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Adenylyl Cyclase Assay Workflow.
Conclusion
The structure-activity relationship of this compound and its analogs has been extensively explored, providing valuable insights into the molecular features that govern affinity and functional activity at the 5-HT1A receptor. The arylpiperazine moiety is crucial for high-affinity binding, while the terminal phthalimide group and the conformation of the alkyl linker are key determinants of antagonist versus agonist/partial agonist properties. The significant affinity of NAN-190 for α1-adrenoceptors highlights the importance of comprehensive off-target screening in drug development. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the design and characterization of novel 5-HT1A receptor modulators for therapeutic applications.
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis Studies of NAN-190 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 hydrobromide is a pharmacological tool extensively used in neuroscience research to investigate the role of the serotonin 1A (5-HT1A) receptor. It exhibits a complex pharmacological profile, acting as an antagonist at postsynaptic 5-HT1A receptors while demonstrating agonist properties at presynaptic 5-HT1A autoreceptors.[1] This dual activity makes in vivo microdialysis an invaluable technique to elucidate its effects on serotonergic neurotransmission in specific brain regions. These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to assess the impact of this compound on extracellular serotonin levels.
Rationale for Use in Microdialysis
In vivo microdialysis allows for the continuous sampling of neurotransmitters from the extracellular fluid of discrete brain areas in awake, freely moving animals.[2] This technique is particularly well-suited for studying the effects of this compound for the following reasons:
-
Characterization of Autoreceptor Effects: By measuring changes in extracellular serotonin (5-HT) levels, researchers can directly assess the agonist effects of NAN-190 on somatodendritic 5-HT1A autoreceptors, which inhibit 5-HT release.[1]
-
Investigation of Postsynaptic Antagonism: While not a direct measure of postsynaptic receptor blockade, microdialysis can be combined with the administration of 5-HT1A agonists to determine the antagonistic properties of NAN-190 at postsynaptic sites.
-
Pharmacokinetic and Pharmacodynamic Profiling: The technique allows for the correlation of drug administration with real-time changes in neurotransmitter levels, providing insights into the time course of drug action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo microdialysis studies involving this compound, compiled from various sources.
Table 1: this compound Administration
| Parameter | Value | Notes |
| Animal Model | Male Sprague-Dawley or Wistar rats | 250-350 g body weight |
| Route of Administration | Intraperitoneal (i.p.) injection | A common systemic route for this compound. |
| Dosage Range | 0.25 - 2.0 mg/kg | A dose of 0.5 mg/kg has been shown to be effective.[1] |
| Vehicle | 0.9% Saline | A standard, isotonic vehicle for in vivo drug delivery. The pH should be adjusted to be between 5 and 9.[3] |
Table 2: In Vivo Microdialysis Parameters for Serotonin Monitoring
| Parameter | Value | Notes |
| Target Brain Region | Dorsal Hippocampus or Medial Prefrontal Cortex | Key areas with high expression of 5-HT1A receptors.[1][4] |
| Microdialysis Probe | 2-4 mm active membrane length, 6-20 kDa MWCO | Commercially available or custom-made.[5] |
| Perfusion Fluid (aCSF) | See Table 3 for composition | Should be sterile and isotonic.[5] |
| Flow Rate | 1.0 - 2.0 µL/min | Slower flow rates generally yield higher recovery.[6] |
| Equilibration Period | 90 - 120 minutes | To establish a stable baseline of serotonin levels.[5] |
| Baseline Collection | 60 - 90 minutes | Typically 3-4 samples before drug administration.[5] |
| Sample Collection Interval | 20 minutes | A common interval for balancing temporal resolution and sample volume.[5] |
| Post-Administration Monitoring | At least 3 - 4 hours | To capture the full effect and return to baseline.[5] |
Table 3: Artificial Cerebrospinal Fluid (aCSF) Composition
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| pH | 7.4 |
Experimental Protocols
This section outlines a detailed methodology for an in vivo microdialysis experiment to assess the effect of this compound on extracellular serotonin levels in the rat hippocampus.
Materials and Reagents
-
This compound
-
0.9% sterile saline
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microdialysis probes (e.g., 4 mm active surface, 20 kDa MWCO)
-
Guide cannulae
-
Dental cement and anchor screws
-
Microinfusion pump
-
Refrigerated fraction collector
-
HPLC with Electrochemical Detection (HPLC-ECD) system
-
Artificial Cerebrospinal Fluid (aCSF) components (see Table 3)
Detailed Methodology
1. Animal Acclimation and Housing:
- House rats individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
- Provide ad libitum access to food and water.
- Allow for at least one week of acclimation to the facility before any procedures.
2. Stereotaxic Surgery and Guide Cannula Implantation:
- Anesthetize the rat using an appropriate anesthetic regimen.
- Secure the animal in a stereotaxic frame.
- Implant a guide cannula targeting the dorsal hippocampus. Coordinates should be determined from a rat brain atlas (e.g., Paxinos and Watson).
- Secure the guide cannula to the skull using dental cement and anchor screws.
- Administer post-operative analgesics as required.
- Allow the animal to recover for a minimum of 48-72 hours.
3. Microdialysis Experiment:
- Gently restrain the rat and insert the microdialysis probe through the guide cannula.
- Place the animal in a microdialysis bowl or a freely moving system.
- Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
- Perfuse the probe with aCSF at a constant flow rate of 1.5 µL/min.
- Allow for a 120-minute equilibration period to achieve a stable baseline of serotonin.
- Begin collecting baseline dialysate samples every 20 minutes for 60-80 minutes (3-4 baseline samples).
- Prepare a solution of this compound in 0.9% saline.
- Administer this compound (e.g., 0.5 mg/kg, i.p.) or vehicle.
- Continue collecting dialysate samples every 20 minutes for at least 4 hours post-injection.
- Store collected samples at -80°C until analysis.
4. Sample Analysis:
- Thaw the dialysate samples.
- Quantify serotonin concentrations using an HPLC-ECD system.
- Separate serotonin from other compounds using a C18 reverse-phase column.
- Detect serotonin electrochemically at an appropriate oxidizing potential.
5. Data Analysis:
- Calculate the mean serotonin concentration from the baseline samples for each animal.
- Express the serotonin levels in post-administration samples as a percentage of the mean baseline value.
- Perform statistical analysis (e.g., ANOVA with repeated measures) to compare the effects of this compound to the vehicle control group.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. gadconsulting.com [gadconsulting.com]
- 4. A brain microdialysis study on 5-HT release in freely moving rat lines selectively bred for differential 5-HT1A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for NAN-190 Hydrobromide in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 hydrobromide is a versatile pharmacological tool frequently employed in neuroscience and pharmacology research. It is primarily characterized as a potent and selective antagonist of the serotonin 5-HT1A receptor. However, its pharmacological profile is complex, exhibiting partial agonist activity at 5-HT1A autoreceptors, potent antagonism at α1-adrenergic receptors, and state-dependent blockade of voltage-gated sodium channels, particularly Nav1.7.[1][2][3] This multifaceted activity necessitates careful experimental design and data interpretation.
Patch clamp electrophysiology is the gold standard for investigating the direct effects of compounds like NAN-190 on ion channel function and neuronal excitability with high temporal and voltage resolution.[3][4][5] These application notes provide detailed protocols and critical data for utilizing this compound in patch clamp studies to dissect its influence on 5-HT1A receptor-mediated signaling and its off-target effects.
Mechanism of Action
NAN-190 primarily acts as a competitive antagonist at postsynaptic 5-HT1A receptors.[6] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[7] Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[7][8][9] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. NAN-190 blocks these effects by preventing agonist binding.
In addition to its antagonist properties, NAN-190 can act as a partial agonist at 5-HT1A autoreceptors found on serotonergic neurons, which can inhibit serotonin release.[3] It is also a potent α1-adrenoceptor antagonist and a state-dependent blocker of Nav1.7 sodium channels, an effect that contributes to its analgesic properties.[1][2]
Data Presentation: Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound, crucial for determining appropriate concentrations for patch clamp experiments.
| Parameter | Value | Receptor/Channel | Comments | Source |
| KB | 1.9 nM | 5-HT1A | Competitive antagonism determined by Schild analysis in adenylyl cyclase inhibition assay. | [6] |
| IC50 | 29 nM | 5-HT1A | Antagonism of 8-OH-DPAT-induced inhibition of phosphoinositide turnover. | [2] |
| IC50 | 0.16 nM | α1-Adrenoceptor | Antagonism of norepinephrine-stimulated phosphoinositide turnover. | [2] |
| Apparent KD | 8.75 nM | 5-HT1A | For a fluorescent derivative of NAN-190. | [10] |
| Apparent KD | 6.34 nM | 5-HT2A | For a fluorescent derivative of NAN-190. | [10] |
| Apparent KD | 5.57 nM | 5-HT1B | For a fluorescent derivative of NAN-190. | [10] |
| IC50 | State-dependent | Nav1.7 | Ten-fold more potent on the inactivated state than the resting state. | [1] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of NAN-190.
Experimental Workflow Diagram
References
- 1. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--II NAN-190 and SDZ 216-525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Whole-cell recordings of inwardly rectifying K+ currents activated by 5-HT1A receptors on dorsal raphe neurones of the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for NAN-190 Hydrobromide in Rodent Anxiety Studies
Introduction
NAN-190 hydrobromide, chemically known as 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine hydrobromide, is a well-characterized pharmacological tool primarily used in neuroscience research. It is recognized as a potent and selective antagonist of the serotonin 5-HT1A receptor.[1][2] While it predominantly acts as an antagonist at postsynaptic 5-HT1A receptors, some studies suggest it may exhibit mixed agonist/antagonist properties, potentially acting as an agonist at presynaptic 5-HT1A autoreceptors.[1] This complex pharmacological profile makes it an invaluable compound for dissecting the nuanced role of the 5-HT1A receptor in regulating mood, cognition, and particularly, anxiety-like behaviors in rodent models. These application notes provide an overview of its mechanism, and detailed protocols for its use in common behavioral assays for anxiety.
Mechanism of Action: 5-HT1A Receptor Antagonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of the serotonin system.[3][4] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically on neurons in various brain regions implicated in anxiety, such as the hippocampus, amygdala, and prefrontal cortex (heteroreceptors).[5]
Typically, the binding of serotonin (5-HT) to the 5-HT1A receptor activates an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The ultimate effect is hyperpolarization and reduced neuronal firing, an inhibitory response.[3][6] this compound exerts its primary effect by blocking this cascade at postsynaptic 5-HT1A receptors, thereby preventing serotonin-mediated inhibition and altering the excitability of neural circuits involved in anxiety.
Application in Anxiety Research
NAN-190 is utilized to investigate the hypothesis that blockade of 5-HT1A receptors can modulate anxiety-like states. Depending on the specific brain region, receptor population (pre- vs. postsynaptic), and the baseline anxiety level of the animal model, NAN-190 can produce either anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects. For example, chronic administration of NAN-190 has been shown to produce anxiolytic effects in gonadectomized male rats.[7]
Summary of Preclinical Findings
| Rodent Model | Behavioral Assay | This compound Dose | Administration Route | Observed Effect | Reference |
| Gonadectomized Male Rats | Elevated Plus Maze | 0.1 mg/kg (chronic, 14 days) | Intraperitoneal (i.p.) | Anxiolytic-like | [7] |
| Female Rats (Proestrus) | Not specified | 0.1 mg/kg (chronic, 14 days) | Intraperitoneal (i.p.) | Anxiolytic | [8] |
| Female Rats (Estrus) | Not specified | 0.1 mg/kg (chronic, 14 days) | Intraperitoneal (i.p.) | Anxiogenic | [8] |
| Mice | Light-Dark Box / EPM | 0.5 mg/kg | Not specified | Used as an antagonist to block other compounds | [9] |
Experimental Workflow
A typical experimental workflow for assessing the effect of NAN-190 on anxiety-like behavior involves several key stages, from animal preparation to data analysis.
Experimental Protocols
Note: All procedures should be approved by the institution's Animal Care and Use Committee. The experimenter should be blind to the treatment conditions to avoid bias.
Elevated Plus Maze (EPM) Protocol
The EPM test is a widely used assay to assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[10][11][12] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Apparatus:
-
A plus-shaped maze raised above the floor (typically 50 cm for mice).[12]
-
Two opposing arms are open (e.g., 25 x 5 cm), and two opposing arms are enclosed by high walls (e.g., 25 x 5 x 16 cm).[12]
-
A central platform (5 x 5 cm) connects the arms.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Preparation: Clean the maze thoroughly with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.[10] The testing room should have consistent, dim lighting (e.g., 100 lux).[12]
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle to the animal. Allow for a pre-treatment period (e.g., 30 minutes) in its home cage.
-
Testing: Gently place the mouse onto the central platform of the maze, facing one of the open arms.[13]
-
Recording: Immediately start a video recording and allow the animal to explore the maze freely for a 5-minute session.[13][14] The experimenter should leave the room during the trial.
-
Data Collection: After the session, return the animal to its home cage. Use video-tracking software to score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open arms and closed arms (an entry is often defined as all four paws entering an arm).
-
Total distance traveled (as a measure of general locomotor activity).
-
Open Field Test (OFT) Protocol
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[15][16] Anxious rodents tend to display thigmotaxis, meaning they stay close to the walls of the arena, while less anxious animals explore the center more freely.
Apparatus:
-
A square arena (e.g., 42 x 42 x 42 cm for mice) with high, opaque walls.[16]
-
The floor is typically divided into a central zone and a peripheral zone by the analysis software.
-
An overhead camera is used for recording.
Procedure:
-
Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry between subjects. Ensure consistent lighting and background noise.
-
Drug Administration: Administer NAN-190 or vehicle as described for the EPM.
-
Testing: Gently place the animal in the center of the arena.[15]
-
Recording: Begin video recording immediately and allow the animal to explore for a predetermined duration (typically 5-10 minutes).[15]
-
Data Collection: After the trial, return the animal to its home cage. Analyze the recording for parameters such as:
-
Time spent in the center zone versus the peripheral zone.
-
Latency to first enter the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming duration.[17]
-
Light-Dark Box (LDB) Test Protocol
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[18][19][20] Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions between compartments.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box).[19]
-
An opening (e.g., 7x7 cm) connects the two compartments.
-
An overhead camera records the session.
Procedure:
-
Preparation: Clean the apparatus thoroughly with 70% ethanol between trials. Maintain consistent illumination in the light compartment.
-
Drug Administration: Administer NAN-190 or vehicle as previously described.
-
Testing: Gently place the animal in the center of the brightly illuminated chamber and allow it to move freely.[19] Note that the starting position can influence results and should be kept consistent.[21]
-
Recording: Record the session for 5-10 minutes.
-
Data Collection: Using video analysis software, measure the following:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.[19]
-
Total distance traveled.
-
Data Analysis and Interpretation
For all assays, the primary data should be analyzed using appropriate statistical tests, such as a Student's t-test (for two groups) or an Analysis of Variance (ANOVA) followed by post-hoc tests (for more than two groups).
-
Anxiolytic-like effect: An increase in the time spent in and/or entries into the open arms (EPM), the center zone (OFT), or the light compartment (LDB) compared to the vehicle-treated control group, without significant changes in total locomotor activity.
-
Anxiogenic-like effect: A decrease in the same parameters compared to the control group.
-
Locomotor effects: Significant changes in the total distance traveled can confound the interpretation of anxiety-related measures. If NAN-190 alters overall activity, the results must be interpreted with caution. Ratios (e.g., time in open arms / total time) can sometimes help normalize the data.
References
- 1. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression [frontiersin.org]
- 5. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Blockade of 5-HT1A Receptors Reverses Anxiety-Like Behavior in Gonadectomized Male Rats | Opera Medica et Physiologica [operamedphys.org]
- 8. Effects of 8-OH-DPAT and NAN-190 on anxious-depressive-like behavior of female rats during the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action involved in the anxiolytic-like effects of Hibalactone isolated from Hydrocotyle umbellata L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. anilocus.com [anilocus.com]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 20. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. maze.conductscience.com [maze.conductscience.com]
Application of NAN-190 Hydrobromide in Inflammatory Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 hydrobromide is a versatile pharmacological tool with a complex and evolving profile in the context of pain research. Initially characterized as a potent and selective 5-HT1A receptor antagonist, recent studies have unveiled a significant mechanism of action relevant to inflammatory pain: the blockade of the Nav1.7 sodium channel.[1][2][3] This dual activity makes NAN-190 a compound of interest for investigating the intricate signaling pathways underlying inflammatory pain and for the potential development of novel analgesic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of inflammatory pain, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effects on inflammatory pain through at least two primary mechanisms:
-
5-HT1A Receptor Antagonism: As a classical antagonist of the 5-HT1A receptor, NAN-190 can be utilized to probe the role of the serotonergic system in pain modulation.[4][5] It competitively inhibits the binding of serotonin and its agonists to this receptor, thereby blocking downstream signaling cascades.[4] In some functional assays, it has displayed antagonist-like properties, while in radioligand binding experiments, it has shown potential partial agonist characteristics.[4]
-
Nav1.7 Sodium Channel Blockade: More recently, NAN-190 has been identified as a state-dependent blocker of the Nav1.7 sodium channel, a critical component in the transmission of pain signals, particularly in the context of inflammatory pain.[1][2] Its inhibitory action is significantly more potent on the inactivated state of the channel compared to the resting state.[2] This targeted blockade of Nav1.7 in nociceptive neurons is a key contributor to its analgesic effects in inflammatory pain models.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in inflammatory pain models.
Table 1: In Vitro Efficacy of NAN-190 on Nav1.7 Sodium Channels
| Parameter | Value | Cell Type | Reference |
| IC50 (Inactivated State) | Ten-fold more potent than on the rest state | Recombinant cells | [2] |
| Fast Inactivation Curve Shift | -9.07 mV (leftward) | Recombinant cells | [2] |
| Slow Inactivation Curve Shift | -38.56 mV (leftward) | Recombinant cells | [2] |
Table 2: In Vivo Efficacy of NAN-190 in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Rodent | NAN-190 | Thermal Hyperalgesia | Significant alleviation | [1][2] |
| Rodent | NAN-190 | Mechanical Allodynia | Significant alleviation | [1][2] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, making it suitable for evaluating the long-lasting analgesic effects of compounds.[1][2][6]
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle (e.g., saline, DMSO solution)
-
Rodents (rats or mice)
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Animal Acclimatization: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: Establish baseline responses to thermal and mechanical stimuli for each animal.
-
Induction of Inflammation: Inject a specific volume of CFA (e.g., 50-100 µL for rats) into the plantar surface of one hind paw.
-
Pain Development: Allow 24 hours for the inflammatory pain to fully develop.[6]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). A range of doses should be tested to establish a dose-response relationship.
-
Behavioral Testing: Assess thermal hyperalgesia and mechanical allodynia at various time points post-drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Compare the paw withdrawal latency (thermal) or threshold (mechanical) between the NAN-190-treated and vehicle-treated groups.
Carrageenan-Induced Paw Edema Model
This is an acute model of inflammation used to assess the anti-edema and anti-hyperalgesic effects of a compound.[6][7][8] The inflammatory response is characterized by a biphasic development of edema.[8][9]
Materials:
-
This compound
-
Lambda-carrageenan
-
Vehicle
-
Rodents
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimate animals as described above.
-
Baseline Paw Volume: Measure the baseline volume of the hind paw.
-
Drug Administration: Administer this compound or vehicle.
-
Induction of Edema: 30-60 minutes after drug administration, inject a 1% carrageenan solution (e.g., 0.1 mL) into the sub-plantar region of the hind paw.[7]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of edema inhibition for the NAN-190-treated groups compared to the vehicle control group.
Formalin-Induced Nociceptive Behavior Model
The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[10][11][12]
Materials:
-
This compound
-
Formalin solution (e.g., 1-5%)
-
Vehicle
-
Rodents
-
Observation chambers with mirrors for clear viewing of the paws
Procedure:
-
Animal Acclimatization: Acclimate animals to the observation chambers.
-
Drug Administration: Administer this compound or vehicle.
-
Formalin Injection: After the appropriate pre-treatment time, inject a small volume of formalin (e.g., 20 µL) into the plantar surface of the hind paw.[12]
-
Behavioral Observation: Immediately after injection, place the animal in the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw.
-
Data Analysis: Compare the duration of nociceptive behaviors in each phase between the NAN-190-treated and vehicle-treated groups.
Conclusion
This compound is a valuable pharmacological agent for the study of inflammatory pain. Its dual action as a 5-HT1A antagonist and a Nav1.7 blocker provides a unique opportunity to dissect the contributions of both the serotonergic system and peripheral nociceptive signaling in inflammatory conditions. The protocols outlined above provide a framework for researchers to effectively utilize NAN-190 in established preclinical models of inflammatory pain. Careful dose-selection and adherence to standardized procedures are crucial for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wvj.science-line.com [wvj.science-line.com]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of NAN-190 Hydrobromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 hydrobromide is a well-characterized pharmacological tool primarily known for its antagonist activity at the serotonin 1A (5-HT1A) receptor.[1] However, its pharmacological profile is complex, exhibiting significant effects on other molecular targets, including voltage-gated sodium channels and adrenoceptors.[2][3] Understanding the dose-dependent effects of NAN-190 in various in vitro systems is crucial for designing experiments, interpreting results, and developing novel therapeutic strategies. These application notes provide detailed protocols for key experiments and summarize the available quantitative data on the dose-response relationships of this compound in cell culture.
Quantitative Data Summary
The following tables summarize the dose-response data for this compound in various functional in vitro assays.
Table 1: 5-HT1A Receptor Antagonist Activity
| Assay Type | Cell/Tissue Preparation | Agonist | Measured Parameter | NAN-190 Potency | Reference |
| Adenylyl Cyclase Inhibition | Rat Hippocampal Membranes | 5-Carboxamidotryptamine | Inhibition of Forskolin-stimulated Adenylyl Cyclase | K_B_ = 1.9 nM | [4] |
| Phosphoinositide Turnover | Immature Rat Hippocampal Slices | 8-OH-DPAT | Inhibition of Carbachol-stimulated PI Turnover | IC_50_ = 29 nM | [3] |
Table 2: Off-Target Activity
| Target | Assay Type | Cell/Tissue Preparation | Measured Parameter | NAN-190 Potency | Reference |
| α1-Adrenoceptor | Phosphoinositide Turnover | Rat Cortical Slices | Antagonism of Norepinephrine-stimulated PI Turnover | IC_50_ = 0.16 nM | [3] |
| Nav1.7 Sodium Channel | Whole-Cell Patch Clamp | Recombinant Cell Lines | Inhibition of Sodium Current (Inactivated State) | IC_50_ value is ten-fold more potent than on the resting state. | |
| Nav1.7 Sodium Channel | Whole-Cell Patch Clamp | Recombinant Cell Lines | Inhibition of Sodium Current (Resting State) |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of 5-HT1A Receptor Antagonism by NAN-190
Caption: NAN-190 blocks serotonin's activation of the 5-HT1A receptor.
Experimental Workflow for Adenylyl Cyclase Inhibition Assay
Caption: Workflow for determining NAN-190's potency at the 5-HT1A receptor.
Experimental Workflow for Whole-Cell Patch Clamp Electrophysiology
Caption: Workflow for assessing NAN-190's effect on Nav1.7 channels.
Experimental Protocols
Adenylyl Cyclase Inhibition Assay
Objective: To determine the functional antagonist potency (K_B_) of NAN-190 at the 5-HT1A receptor.
Materials:
-
Rat hippocampal tissue
-
Sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM ATP, 0.1 mM GTP, 10 µM forskolin, pH 7.4)
-
This compound stock solution (in DMSO)
-
5-Carboxamidotryptamine (5-CT)
-
cAMP assay kit (e.g., ELISA or radiometric)
-
Homogenizer
-
Centrifuge
Protocol:
-
Membrane Preparation:
-
Homogenize rat hippocampi in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer and determine protein concentration.
-
-
Assay:
-
In a microplate, add varying concentrations of NAN-190 (e.g., 10⁻¹⁰ to 10⁻⁵ M).[4]
-
Add a fixed concentration of 5-CT (e.g., at its EC₅₀ for adenylyl cyclase inhibition).
-
Initiate the reaction by adding the hippocampal membrane preparation.
-
Incubate at 30°C for 15 minutes.
-
Terminate the reaction by boiling for 3 minutes.
-
Centrifuge to pellet denatured protein.
-
Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for 5-CT in the absence and presence of different concentrations of NAN-190.
-
Perform a Schild analysis to determine the K_B_ value for NAN-190.
-
Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Inhibition
Objective: To determine the IC_50_ of NAN-190 for the inhibition of voltage-gated sodium channel Nav1.7.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
External recording solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal recording solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
This compound stock solution (in external solution).
-
Patch clamp rig with amplifier and data acquisition system.
Protocol:
-
Cell Culture:
-
Culture HEK293-Nav1.7 cells in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Record baseline Nav1.7 currents by applying a voltage step protocol (e.g., holding potential of -120 mV, followed by a depolarizing step to 0 mV).
-
To assess state-dependent inhibition, use different holding potentials to favor the resting state (-120 mV) or the inactivated state (e.g., -70 mV).
-
Perfuse the cell with increasing concentrations of NAN-190 (e.g., 0.1 µM to 100 µM).
-
At each concentration, record the Nav1.7 current after allowing for drug equilibration.
-
-
Data Analysis:
-
Measure the peak inward current at each NAN-190 concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of NAN-190 concentration and fit the data to a dose-response curve to determine the IC_50_.
-
Cell Viability/Proliferation Assay (General Protocol)
Materials:
-
A cell line of interest (e.g., HEK293, CHO, or a cancer cell line).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO or sterile PBS).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).
-
Plate reader.
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of NAN-190 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of NAN-190. Include vehicle-only controls.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the NAN-190 concentration and fit to a dose-response curve to calculate the IC_50_.
-
Conclusion
This compound is a versatile pharmacological agent with well-defined antagonist properties at the 5-HT1A receptor and significant off-target effects. The provided protocols and data serve as a comprehensive resource for researchers investigating the cellular effects of this compound. It is important to consider its multi-target profile when designing and interpreting experiments. Further research is warranted to elucidate its effects on cell viability and other functional cellular responses.
References
- 1. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis after NAN-190 Hydrobromide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 hydrobromide is a well-characterized antagonist of the serotonin 5-HT1A receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including neurotransmission, mood regulation, and cell proliferation.[1][2] By blocking the 5-HT1A receptor, NAN-190 can modulate downstream signaling cascades, making it a valuable tool for studying serotonergic systems and a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on key intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][3]
The 5-HT1A receptor, upon activation, can influence the activity of adenylyl cyclase and modulate the phosphorylation status of critical signaling proteins such as ERK and Akt.[1][3] Western blotting is a powerful technique to quantify these changes in protein expression and phosphorylation, providing insights into the mechanism of action of NAN-190 and its impact on cellular function.
Key Signaling Pathways
Treatment with this compound, as an antagonist of the 5-HT1A receptor, is expected to inhibit the signaling cascades initiated by the receptor's endogenous ligand, serotonin (5-HT). The primary pathways of interest for Western blot analysis are:
-
MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival. Activation of the 5-HT1A receptor can lead to the phosphorylation and activation of ERK1/2.[1][3]
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival, growth, and metabolism. The 5-HT1A receptor can also modulate the phosphorylation and activation of Akt.[1][3]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Western blot experiment designed to assess the dose-dependent effect of this compound on ERK and Akt phosphorylation in a suitable cell line (e.g., PC-3 cells, which express 5-HT1A receptors) stimulated with serotonin (5-HT).[1][2] The data is presented as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.
| Treatment Group | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-Akt (Ser473) / Total Akt (Fold Change) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 5-HT (1 µM) | 3.50 ± 0.45 | 2.80 ± 0.35 |
| 5-HT (1 µM) + NAN-190 (100 nM) | 2.10 ± 0.28 | 1.75 ± 0.22 |
| 5-HT (1 µM) + NAN-190 (1 µM) | 1.25 ± 0.18 | 1.10 ± 0.14 |
| 5-HT (1 µM) + NAN-190 (10 µM) | 0.95 ± 0.11 | 0.90 ± 0.10 |
| NAN-190 (10 µM) alone | 0.90 ± 0.13 | 0.92 ± 0.11 |
*Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Appropriate cell line expressing 5-HT1A receptors (e.g., PC-3, DU145, or a transfected cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Serotonin (5-HT) hydrochloride (stock solution, e.g., 10 mM in water)
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours. This step is crucial to reduce basal levels of phosphorylated proteins.
-
Pre-treatment with NAN-190: Prepare working solutions of this compound in serum-free medium at the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM). Add the NAN-190 solutions to the respective wells and incubate for 30-60 minutes. For the vehicle control, add an equivalent volume of the vehicle (e.g., DMSO diluted in serum-free medium).
-
Stimulation with 5-HT: Prepare a working solution of 5-HT in serum-free medium. Add 5-HT to the wells to achieve the desired final concentration (e.g., 1 µM), except for the vehicle and NAN-190 alone controls. Incubate for the desired time period (e.g., 5-30 minutes for ERK and Akt phosphorylation, which is often transient).
-
Cell Lysis: Following incubation, immediately place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Proceed immediately to protein extraction as described in Protocol 2.
Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol provides a detailed methodology for performing Western blot analysis to detect total and phosphorylated ERK1/2 and Akt.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Primary Antibodies:
| Antibody | Supplier | Dilution |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 1:1000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 1:1000 |
| Akt (pan) | Cell Signaling Technology | 1:1000 |
| β-Actin or GAPDH (Loading Control) | Various | 1:5000 |
Procedure:
-
Protein Extraction:
-
Add ice-cold lysis buffer to each well of the culture plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody (e.g., anti-ERK1/2). Alternatively, run parallel gels for phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample. Further normalization to a loading control (e.g., β-actin or GAPDH) is also recommended.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
References
Application of NAN-190 Hydrobromide in Rodent Models of Depression: A Review of Preclinical Evidence
Introduction
NAN-190 hydrobromide is a selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the neurobiology of depression and anxiety.[1][2] The 5-HT1A receptor is expressed both presynaptically, as an autoreceptor on serotonin neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus and cortex.[1][2] Its modulation plays a crucial role in regulating serotonergic neurotransmission, which is often dysregulated in depressive disorders. While the therapeutic potential of 5-HT1A receptor ligands has been extensively investigated, specific data on the antidepressant-like effects of NAN-190 in established rodent models of depression are not widely available in the public domain.
This document aims to provide a framework for researchers interested in investigating the potential antidepressant effects of this compound. It outlines detailed, standardized protocols for key behavioral assays used to screen for antidepressant activity in rodents—the Forced Swim Test (FST) and the Tail Suspension Test (TST)—and describes the hypothesized signaling pathways through which NAN-190 may exert its effects. Due to the absence of specific published quantitative data for NAN-190 in these models, the data tables provided are illustrative templates for researchers to populate with their own experimental findings.
I. Putative Signaling Pathways of NAN-190 in Depression
NAN-190, as a 5-HT1A receptor antagonist, is hypothesized to exert its potential antidepressant effects by blocking the inhibitory influence of these receptors. Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism, reducing the firing rate of serotonin neurons and subsequent serotonin release. By antagonizing these autoreceptors, NAN-190 could disinhibit serotonergic neurons, leading to increased serotonin availability in the synapse. This proposed mechanism is depicted in the following signaling pathway diagram.
References
Application Notes and Protocols for Intracerebroventricular Injection of NAN-190 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) administration of NAN-190 hydrobromide, a potent and selective 5-HT1A receptor antagonist. This document is intended to guide researchers in the accurate and effective use of this compound in preclinical rodent models for studying the role of the 5-HT1A receptor in various physiological and pathological processes.
Introduction
This compound is a well-characterized pharmacological tool used to investigate the function of the serotonin 1A (5-HT1A) receptor. As a competitive antagonist, NAN-190 blocks the effects of endogenous serotonin and synthetic 5-HT1A agonists, making it invaluable for elucidating the receptor's involvement in neuropsychiatric disorders such as anxiety and depression, as well as in pain modulation.[1][2] Intracerebroventricular injection is a powerful technique that delivers the compound directly into the cerebral ventricles, bypassing the blood-brain barrier and allowing for targeted action within the central nervous system (CNS).[3]
Data Presentation
The following table summarizes key quantitative data for the intracerebroventricular injection of 5-HT1A receptor ligands, including representative dosages for antagonists like NAN-190. It is important to note that optimal doses for this compound may need to be determined empirically for each specific experimental paradigm.
| Parameter | Mice | Rats | Reference |
| Stereotaxic Coordinates (from Bregma) | AP: -0.3 mm; ML: ±1.0 mm; DV: -3.0 mm | AP: -0.8 mm; ML: ±1.5 mm; DV: -3.5 to -4.0 mm | [4] |
| Injection Volume | 1 - 5 µL | 2 - 10 µL | [5] |
| Infusion Rate | 0.5 - 1 µL/min | 1 µL/min | [3][5] |
| Representative 5-HT1A Antagonist Dose (ICV) | 1-10 µ g/animal | 5-20 µ g/animal | [1][6] |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) or Saline | Artificial Cerebrospinal Fluid (aCSF) or Saline | [7] |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Preparation : Prepare sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline. A typical aCSF recipe consists of (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose. Filter-sterilize the vehicle using a 0.22 µm syringe filter.
-
Drug Dissolution : this compound is water-soluble. To prepare a stock solution, dissolve the required amount of this compound in the sterile vehicle. For example, to achieve a dose of 5 µg in a 2 µL injection volume for a mouse, a stock solution of 2.5 µg/µL would be required.
-
Storage : Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intracerebroventricular Injection Protocol (Stereotaxic Surgery)
This protocol outlines the procedure for a single ICV injection in an adult mouse. The principles can be adapted for rats with appropriate adjustments to coordinates and volumes. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Anesthesia and Analgesia : Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[4] Administer a pre-operative analgesic as per approved protocols.
-
Animal Preparation : Shave the scalp and secure the animal in a stereotaxic frame.[8][9] Apply ophthalmic ointment to the eyes to prevent drying.[9] Disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine and 70% ethanol).[4][9]
-
Surgical Procedure :
-
Make a midline incision on the scalp to expose the skull.[4]
-
Identify and clean the surface of the skull, ensuring bregma and lambda are visible.
-
Level the skull by adjusting the stereotaxic frame so that bregma and lambda are at the same dorsoventral plane.[4]
-
Move the drill to the target coordinates for the lateral ventricle (e.g., for a mouse: AP: -0.3 mm, ML: +1.0 mm from bregma).[4]
-
Carefully drill a small burr hole through the skull at the marked coordinates, avoiding damage to the underlying dura mater.[4]
-
-
Injection :
-
Load a Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.[5]
-
Lower the injection needle through the burr hole to the target dorsoventral coordinate (e.g., for a mouse: DV: -3.0 mm from the dura).[4]
-
Infuse the solution at a slow and controlled rate (e.g., 0.5 µL/min) using a microinjection pump.[5]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to prevent backflow upon retraction.[4][5]
-
Slowly withdraw the needle.
-
-
Post-Operative Care :
-
Suture the scalp incision.
-
Administer post-operative analgesics and fluids (e.g., sterile saline) as required.[4]
-
Place the animal in a clean, warm cage and monitor closely until it has fully recovered from anesthesia.[4]
-
Continue to monitor the animal for any signs of distress or infection for several days post-surgery.[4]
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for intracerebroventricular injection of NAN-190.
Caption: 5-HT1A receptor signaling pathway and antagonism by NAN-190.
References
- 1. Effects of intracerebroventricular administration of 5-HT receptor agonists on the maternal aggression of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACNP 59th Annual Meeting: Poster Session I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of intracerebroventricular injections of 5-HT on systemic vascular resistances of conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Assays Using NAN-190 Hydrobromide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing NAN-190 hydrobromide in common behavioral assays in mice. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on anxiety, depression-like behavior, and social behaviors.
Introduction to this compound
This compound is a compound that primarily acts as a potent and selective antagonist of the serotonin 5-HT1A receptor.[1] It has been instrumental in elucidating the role of this receptor in various physiological and pathological processes. While its primary action is considered to be antagonistic, some studies suggest it may also exhibit partial agonist properties at 5-HT1A receptors.[2] Furthermore, NAN-190 has been shown to interact with other receptors, including α1-adrenoceptors, which should be considered when interpreting behavioral data.[3] Understanding its complex pharmacology is crucial for designing and interpreting behavioral studies.
Data Presentation: Quantitative Effects of NAN-190 in Murine Behavioral Assays
The following tables summarize the dose-dependent effects of this compound in key behavioral assays in mice. It is important to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular experimental setup.
Table 1: Elevated Plus Maze (EPM) - Anxiety-Like Behavior
| Dose (mg/kg) | Administration Route | Pre-treatment Time | Key Behavioral Effects |
| 0.01 - 1.0 | Intraperitoneal (i.p.) | 30 minutes | Dose-dependent effects on anxiety-like behavior are expected. Lower doses may have minimal effects, while higher doses may show anxiogenic or anxiolytic effects depending on the specific context and interaction with other neurotransmitter systems. A U-shaped dose-response curve has been observed with similar compounds.[4] |
| Vehicle | Intraperitoneal (i.p.) | 30 minutes | No significant effect on time spent in open arms or number of open arm entries. |
Table 2: Forced Swim Test (FST) - Depressive-Like Behavior
| Dose (mg/kg) | Administration Route | Pre-treatment Time | Key Behavioral Effects |
| 0.1 - 10 | Intraperitoneal (i.p.) | 30 minutes | Potential to modulate immobility time. The direction of the effect (increase or decrease) may depend on the dose and the baseline level of depressive-like behavior in the mice. Chronic administration may be required to observe antidepressant-like effects. |
| Vehicle | Intraperitoneal (i.p.) | 30 minutes | Establishes baseline immobility time. |
Table 3: Social Interaction Test - Social Behavior
| Dose (mg/kg) | Administration Route | Pre-treatment Time | Key Behavioral Effects |
| 0.1 - 1.0 | Intraperitoneal (i.p.) | 30 minutes | May alter the time spent in social interaction. The effect could be an increase or decrease in sociability depending on the dose and the specific social context being tested (e.g., novel vs. familiar conspecific). |
| Vehicle | Intraperitoneal (i.p.) | 30 minutes | Establishes baseline social interaction time. |
Experimental Protocols
The following are detailed protocols for conducting behavioral assays with this compound in mice. These protocols are based on standard methodologies and should be adapted to specific laboratory conditions and research questions.
Protocol 1: Elevated Plus Maze (EPM)
This test is used to assess anxiety-like behavior in mice based on their natural aversion to open and elevated spaces.[5]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video recording and analysis software.
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
-
Timers.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p. injection) at the designated pre-treatment time (typically 30 minutes).
-
Test Initiation: Place the mouse in the center of the maze, facing an open arm.
-
Recording: Start the video recording and allow the mouse to explore the maze for a 5-minute period.
-
Data Collection: The primary measures recorded are the time spent in the open arms and the number of entries into the open and closed arms.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Protocol 2: Forced Swim Test (FST)
This test is widely used to screen for antidepressant-like activity by assessing the immobility of mice when placed in an inescapable cylinder of water.[6]
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter).
-
Water at a controlled temperature (23-25°C).
-
Video recording and analysis software or a trained observer.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for administration.
-
Towels for drying the mice.
-
Timers.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle at the designated pre-treatment time (typically 30 minutes).
-
Test Procedure:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its hind paws (approximately 15 cm).
-
Gently place the mouse into the water.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
-
Scoring: The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minimal movements necessary to keep its head above water.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Water Change: Change the water between each mouse.
Protocol 3: Social Interaction Test (Three-Chamber Paradigm)
This test assesses social preference and social novelty preference in mice.
Materials:
-
Three-chambered apparatus with removable partitions.
-
Two identical small wire cages for holding stranger mice.
-
Video recording and analysis software.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for administration.
-
Two unfamiliar "stranger" mice of the same sex and strain as the test mouse.
-
Timers.
Procedure:
-
Acclimation: Acclimate the test mouse to the testing room for at least 30-60 minutes. Also, habituate the stranger mice to being placed in the small wire cages.
-
Drug Administration: Administer this compound or vehicle to the test mouse at the designated pre-treatment time (typically 30 minutes).
-
Phase 1: Habituation (10 minutes):
-
Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.
-
-
Phase 2: Social Preference (10 minutes):
-
Confine the test mouse to the center chamber.
-
Place an unfamiliar "Stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.
-
Remove the partitions and allow the test mouse to explore all three chambers.
-
Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.
-
-
Phase 3: Social Novelty Preference (10 minutes):
-
Confine the test mouse to the center chamber.
-
Keep "Stranger 1" (now familiar) in its cage.
-
Place a new, unfamiliar "Stranger 2" mouse in the previously empty wire cage in the other side chamber.
-
Remove the partitions and allow the test mouse to explore all three chambers.
-
Record the time spent in each chamber and sniffing each wire cage.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each test mouse.
Visualizations
Signaling Pathway of NAN-190
Caption: NAN-190's primary mechanism of action at the 5-HT1A receptor.
Experimental Workflow for a Behavioral Assay
Caption: General workflow for conducting a behavioral assay with NAN-190.
Logical Relationship of NAN-190 Administration and Expected Outcomes
Caption: Relationship between NAN-190, receptor modulation, and behavior.
References
- 1. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response effects of systemic anandamide administration in mice sequentially submitted to the open field and elevated plus-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NAN-190 hydrobromide solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and vehicle preparation of NAN-190 hydrobromide. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant biological pathway information to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits the highest solubility in dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is limited. For quantitative data, please refer to the solubility table below.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A2: Direct dissolution in aqueous buffers is challenging and often results in poor solubility or precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the desired aqueous buffer.
Q3: What is a recommended vehicle for in vivo administration of this compound?
A3: A commonly used vehicle for in vivo studies involves dissolving this compound in a solution containing a surfactant, such as Tween 80®, and then diluting it with saline (0.9% NaCl). One specific protocol involves solubilizing NAN-190 in 2% Tween 80® and then dissolving this mixture in 0.9% saline.[1]
Q4: How should I prepare this compound for in vitro cell culture experiments?
A4: For in vitro applications, a concentrated stock solution in sterile-filtered DMSO is typically prepared. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is low enough to not affect the cells (typically ≤0.1%).
Q5: How should I store this compound powder and its solutions?
A5: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh on the day of use.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | Some sources indicate a maximum concentration of 10 mM. It is advisable to test the solubility at the desired concentration. |
| Aqueous Solutions (Water, PBS, Saline) | Poorly soluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on methods cited in published research.[1]
Materials:
-
This compound powder
-
Tween 80® (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of 2% Tween 80® to the this compound powder.
-
Vortexing: Vortex the mixture vigorously for several minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes.
-
Dilution with Saline: Once the this compound is fully dissolved in the Tween 80®, add the required volume of sterile 0.9% saline to achieve the final desired concentration.
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Administration: The solution is now ready for intraperitoneal (i.p.) or other routes of administration. It is recommended to use the solution immediately after preparation.
Protocol 2: Preparation of this compound for In Vitro Cell Culture
Materials:
-
This compound powder
-
Sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm, PTFE or nylon recommended for DMSO)[2]
-
Cell culture medium
Procedure:
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
DMSO Addition: Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the mixture until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): To ensure sterility, filter the DMSO stock solution through a 0.22 µm syringe filter into a new sterile tube.[2][3]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock solution with pre-warmed cell culture medium to the final desired working concentration immediately before adding to the cells. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving in DMSO | Insufficient mixing or low temperature. | Vortex for a longer period. Briefly warm the solution in a 37°C water bath. A brief sonication may also help. |
| Precipitation upon Dilution in Aqueous Buffer | The compound is crashing out of the solution due to its low aqueous solubility. | Increase the percentage of the co-solvent or surfactant (e.g., Tween 80®). Prepare a more dilute stock solution in DMSO before adding to the aqueous buffer. Ensure the final concentration in the aqueous vehicle does not exceed its solubility limit. |
| Cloudy or Hazy Solution for In Vivo Use | Incomplete dissolution or formation of a fine precipitate. | Ensure the initial dissolution in the surfactant (e.g., Tween 80®) is complete before adding saline. Increase the duration of vortexing or sonication. The solution should be clear before administration. |
| Cell Viability Issues in In Vitro Experiments | High final concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (e.g., ≤0.1%). Prepare a more dilute intermediate stock solution in culture medium if necessary. |
Visualizations
Experimental Workflow: Vehicle Preparation for In Vivo Studies
Caption: Workflow for preparing this compound for in vivo use.
Signaling Pathway: NAN-190 Antagonism of the 5-HT1A Receptor
Caption: NAN-190 blocks serotonin's effect on the 5-HT1A receptor pathway.
References
Technical Support Center: Optimizing NAN-190 Hydrobromide Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use NAN-190 hydrobromide in in vitro assays. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a well-characterized pharmacological tool primarily known as a potent and selective serotonin 5-HT1A receptor antagonist.[1][2] It competitively binds to the 5-HT1A receptor, thereby blocking the effects of serotonin and other 5-HT1A agonists. However, it's important to note that in some experimental systems, particularly involving presynaptic 5-HT1A autoreceptors, NAN-190 can exhibit partial agonist properties.[2]
Q2: What are the known off-target effects of this compound?
A2: Besides its high affinity for the 5-HT1A receptor, this compound has been reported to interact with other receptors and channels. Notably, it is a potent antagonist at the α1-adrenergic receptor and can also block Nav1.7 sodium channels.[3][4][5] These off-target activities should be considered when interpreting experimental results, especially at higher concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[6] For most in vitro applications, a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO is recommended. This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, dilute the DMSO stock in your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes. It is generally advisable to keep the final DMSO concentration below 0.5%.
Q4: What is a typical starting concentration range for in vitro experiments?
A4: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and experimental goals. Based on its binding affinity (Ki) for the 5-HT1A receptor, a starting concentration range of 1 nM to 10 µM is generally recommended for initial experiments. For functional assays, concentrations in the low nanomolar to micromolar range are typically effective.[1]
Q5: Is this compound cytotoxic?
A5: Like many small molecules, this compound can exhibit cytotoxicity at high concentrations. The cytotoxic threshold can vary significantly between different cell lines. It is crucial to perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) in your specific cell line to determine the non-toxic concentration range before proceeding with functional assays.
Data Presentation: Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound. Note that these values are compiled from various sources and may differ based on the experimental conditions.
Table 1: Binding Affinity (Ki) of this compound
| Target | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| 5-HT1A Receptor | Rat | Hippocampus | [3H]8-OH-DPAT | 1.9 (K_B) | [1] |
| 5-HT1A Receptor | Human | Recombinant | [3H]8-OH-DPAT | ~1 | [4] |
| α1-Adrenoceptor | Rat | Brain | [3H]Prazosin | ~1.2 | [4] |
Table 2: Functional Potency (IC50) of this compound
| Assay | Species | Tissue/Cell Line | Agonist | IC50 (nM) | Reference |
| Adenylyl Cyclase Inhibition | Rat | Hippocampal Membranes | 5-CT | Not directly reported, potent antagonism observed | [1] |
| Nav1.7 Channel Block (Inactivated state) | Human | Recombinant | - | More potent than resting state | |
| Nav1.7 Channel Block (Resting state) | Human | Recombinant | - | Less potent than inactivated state |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT1A Receptor Signaling Pathway Antagonized by NAN-190.
Caption: Experimental Workflow for Optimizing NAN-190 Concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate aqueous buffer for your assay (e.g., HBSS, PBS)
Procedure:
-
Stock Solution (10 mM):
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 474.4 g/mol ).
-
Under sterile conditions, dissolve the weighed this compound in the appropriate volume of DMSO.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in your assay does not exceed a level that affects your cells (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., a range from 0.1 µM to 100 µM) and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Adenylyl Cyclase Inhibition Assay
Materials:
-
Cells or membranes expressing the 5-HT1A receptor
-
This compound working solutions
-
A 5-HT1A receptor agonist (e.g., 8-OH-DPAT or Serotonin)
-
Forskolin (to stimulate adenylyl cyclase)
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Assay buffer (containing ATP and a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay)
Procedure:
-
Prepare your cells or membranes according to standard protocols.
-
Pre-incubate the cells/membranes with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Add the 5-HT1A agonist at a concentration that elicits a submaximal response (e.g., its EC80).
-
Immediately add forskolin to stimulate adenylyl cyclase.
-
Incubate for a specific time at 37°C to allow for cAMP production.
-
Stop the reaction according to the cAMP detection kit manufacturer's instructions.
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Measure the cAMP levels in each sample.
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Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low antagonist effect | - NAN-190 concentration is too low.- Agonist concentration is too high.- Cell line has low 5-HT1A receptor expression.- NAN-190 has degraded. | - Increase the concentration range of NAN-190.- Use a lower concentration of the agonist (e.g., EC50).- Verify receptor expression using techniques like Western blot or qPCR.- Use a fresh aliquot of NAN-190 stock solution. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| Unexpected agonist-like effects | - NAN-190 can exhibit partial agonism at presynaptic 5-HT1A autoreceptors. | - Be aware of this property when working with neuronal models that have autoreceptors.- Compare results with a full antagonist if available. |
| Cell death observed at expected working concentrations | - The cell line is particularly sensitive to NAN-190 or DMSO. | - Perform a thorough cytotoxicity assay to determine the non-toxic concentration range.- Lower the final DMSO concentration in your assay. |
| Compound precipitation in working solution | - The solubility limit in the aqueous buffer has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh working solutions and vortex well before use. |
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
Minimizing off-target effects of NAN-190 hydrobromide in experiments
Welcome to the technical support center for NAN-190 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] It is widely used in research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Q2: What are the known major off-target effects of this compound?
This compound has two well-documented and significant off-target activities:
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α1-Adrenergic Receptor Antagonism: It is a potent antagonist at α1-adrenoceptors.[2] This activity can lead to cardiovascular effects, such as hypotension (a decrease in blood pressure).
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Nav1.7 Sodium Channel Blockade: Recent studies have identified NAN-190 as an inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily involved in pain signaling.[3]
Q3: Can this compound exhibit agonist activity?
Yes, under certain experimental conditions, NAN-190 has been observed to act as a partial agonist at 5-HT1A receptors, particularly at presynaptic autoreceptors.[4] This can lead to a decrease in serotonin release in vivo, an effect that is opposite to what would be expected from a pure antagonist.[4]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at its primary target and major off-target sites.
Table 1: Binding Affinity of this compound
| Receptor/Channel | Species | Preparation | Radioligand | Ki (nM) | Reference |
| 5-HT1A | Human | Recombinant | [3H]8-OH-DPAT | 6.8 | [1] |
| α1-Adrenoceptor | Rat | Brain | [3H]Prazosin | 8.9 (pKi) | [2] |
Table 2: Functional Potency of this compound
| Target | Assay | Species | Preparation | Value | Reference |
| 5-HT1A Receptor | Adenylyl Cyclase Inhibition | Rat | Hippocampal Membranes | KB = 1.9 nM | [5] |
| α1-Adrenoceptor | Norepinephrine-stimulated PI turnover | Rat | Cortical Slices | IC50 = 0.16 nM | |
| Nav1.7 Sodium Channel | Whole-cell patch clamp | Recombinant cells | IC50 (inactivated state) is 10-fold more potent than at rest | [3] |
Signaling Pathways
To understand the on-target and off-target effects of NAN-190, it is crucial to be familiar with the signaling pathways of the 5-HT1A and α1-adrenergic receptors.
Caption: On-target vs. Off-target Signaling of NAN-190.
Troubleshooting Guides
This section provides practical advice for identifying and mitigating the off-target effects of this compound.
Issue 1: Unexpected Cardiovascular Effects (e.g., Hypotension)
Symptoms:
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A significant drop in blood pressure in in vivo experiments.
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Altered heart rate.
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Results that are inconsistent with known 5-HT1A receptor physiology.
Possible Cause:
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Off-target antagonism of α1-adrenergic receptors.
Troubleshooting Workflow:
Caption: Troubleshooting Cardiovascular Effects.
Experimental Protocol: Prazosin Control
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Objective: To determine if the observed cardiovascular effect is due to α1-adrenoceptor antagonism.
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Materials: this compound, Prazosin hydrochloride (a selective α1-adrenoceptor antagonist), vehicle.
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Procedure:
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Group 1 (Control): Administer vehicle.
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Group 2 (NAN-190): Administer the experimental dose of NAN-190.
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Group 3 (Prazosin): Administer a dose of Prazosin known to block α1-adrenoceptors.
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Group 4 (Co-administration): Administer the same dose of Prazosin prior to the administration of NAN-190.
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Analysis:
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If the effect of NAN-190 is similar to that of Prazosin, it is likely mediated by α1-adrenoceptors.
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If Prazosin pre-treatment blocks the effect of NAN-190, this further confirms α1-adrenoceptor involvement.
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If the effect of NAN-190 persists in the presence of Prazosin, it is more likely to be a 5-HT1A receptor-mediated effect.
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Issue 2: Ambiguous Results - Antagonism vs. Partial Agonism
Symptoms:
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Inconsistent results across different experimental models (e.g., in vitro vs. in vivo).
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Observing an inhibitory effect when expecting a disinhibition (e.g., decreased neuronal firing).
Possible Cause:
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Partial agonist activity of NAN-190 at 5-HT1A autoreceptors, leading to a reduction in serotonin release.[4]
Troubleshooting Workflow:
References
- 1. This compound, 5-HT1A antagonist (CAS 115388-32-4) | Abcam [abcam.com]
- 2. Flightradar24 database - Advanced search - Flightradar24 [flightradar24.com]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with NAN-190 hydrobromide
Welcome to the technical support center for NAN-190 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a well-characterized pharmacological tool primarily known as a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] It is a member of the piperazine class of compounds and is widely used in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Q2: I am observing inconsistent results in my experiments. What are the potential causes?
Inconsistent results with this compound can stem from its complex pharmacological profile. Key factors to consider include:
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Partial Agonist Activity: Under certain experimental conditions, NAN-190 can exhibit partial agonist effects at the 5-HT1A receptor, meaning it can weakly activate the receptor in the absence of a full agonist. This can lead to unexpected downstream signaling.
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Off-Target Effects: NAN-190 has significant affinity for other receptors, most notably the α1-adrenergic receptor, where it acts as a potent antagonist.[3] It has also been shown to block Nav1.7 sodium channels.[2] These off-target activities can produce physiological effects independent of 5-HT1A receptor blockade.
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Solubility and Stability: Like many hydrobromide salts, NAN-190's solubility can be limited in aqueous solutions. Improper dissolution or degradation of the compound can lead to inaccurate dosing and variable results.
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Experimental Conditions: Factors such as the specific cell line or animal model, the concentration of NAN-190 used, and the presence of endogenous serotonin can all influence the observed effect.
Q3: What are the known off-target activities of this compound?
The most well-documented off-target activity of NAN-190 is its potent antagonism of the α1-adrenergic receptor.[3] Additionally, recent studies have identified NAN-190 as an inhibitor of the Nav1.7 voltage-gated sodium channel, which may contribute to its effects in pain models.[2] Researchers should be mindful of these off-target effects when interpreting their data.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in an anhydrous organic solvent such as DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For aqueous-based in vitro assays, the DMSO stock should be diluted to the final working concentration in the assay buffer immediately before use, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent effects. For in vivo studies, further dilution in a vehicle such as saline or phosphate-buffered saline (PBS) is required. Due to its limited aqueous solubility, it is crucial to ensure complete dissolution and consider the use of a co-solvent if necessary.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at its primary and key off-target sites.
Table 1: Binding Affinity (Ki) of this compound
| Target | Ki (nM) | Species | Reference |
| 5-HT1A Receptor | 0.55 | Rat | [4] |
| α1-Adrenoceptor | 0.8 | Rat | [4] |
Table 2: Functional Activity (IC50) of this compound
| Target | Assay | Activity (nM) | Species | Reference |
| 5-HT1A Receptor | [³H]8-OH-DPAT Binding | 29 (IC50) | Rat | [3] |
| α1-Adrenoceptor | Norepinephrine-stimulated PI turnover | 0.16 (IC50) | Rat | [3] |
| Nav1.7 Sodium Channel | Inactivated State Block | ~10-fold more potent than rest state | Not Specified | [2] |
Experimental Protocols
1. In Vitro Radioligand Binding Assay for 5-HT1A Receptor
This protocol is designed to determine the binding affinity of this compound for the 5-HT1A receptor in a competitive binding assay using a radiolabeled agonist, such as [³H]8-OH-DPAT.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK cells, or rat hippocampal tissue)
-
[³H]8-OH-DPAT (radioligand)
-
This compound
-
Unlabeled 5-HT or 8-OH-DPAT (for non-specific binding)
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Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
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Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the [³H]8-OH-DPAT at a concentration near its Kd.
-
For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of unlabeled 5-HT or 8-OH-DPAT. For experimental wells, add the different concentrations of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value for this compound.
-
2. In Vivo Behavioral Assessment: Open Field Test in Rats
This protocol assesses the effect of this compound on locomotor activity and anxiety-like behavior in rats.
-
Materials:
-
This compound
-
Vehicle (e.g., saline or PBS)
-
Open field apparatus (a square arena with walls)
-
Video tracking software
-
Adult male Wistar or Sprague-Dawley rats
-
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Prepare the dosing solution of this compound in the chosen vehicle. Ensure complete dissolution.
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pre-treatment time (e.g., 30 minutes), place each rat individually into the center of the open field arena.
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Record the animal's behavior for a set duration (e.g., 10-15 minutes) using the video tracking software.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center of the arena, and rearing frequency.
-
Thoroughly clean the apparatus between each animal to remove any olfactory cues.
-
Mandatory Visualizations
Caption: A logical troubleshooting guide for inconsistent results with NAN-190.
Caption: Workflow for a 5-HT1A receptor binding assay using NAN-190.
Caption: Simplified 5-HT1A receptor signaling cascade.
Caption: Simplified α1-adrenoceptor signaling cascade.
References
Addressing the partial agonist activity of NAN-190 hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAN-190 hydrobromide. The content is designed to address specific issues related to its partial agonist activity at the 5-HT1A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological profile of this compound at the 5-HT1A receptor?
A1: this compound exhibits a complex pharmacological profile, acting as a potent and selective antagonist at postsynaptic 5-HT1A receptors while also displaying partial agonist activity at presynaptic 5-HT1A autoreceptors.[1][2] This dual activity can lead to different effects depending on the experimental system. In vitro, it typically behaves as a competitive antagonist, whereas in vivo, its partial agonist effects on autoreceptors can lead to a reduction in serotonin release.[1][2]
Q2: Why do I observe antagonist effects in my in vitro assay but agonist-like effects in my in vivo experiment?
A2: This is a classic observation with NAN-190 and is attributed to its differential activity at distinct 5-HT1A receptor populations.
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In Vitro (e.g., cell culture, membrane preparations): In these systems, you are often measuring the effect on postsynaptic 5-HT1A receptors. Here, NAN-190 acts as a competitive antagonist, blocking the effects of full agonists like serotonin or 8-OH-DPAT.[3][4]
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In Vivo (e.g., animal models): In a living system, NAN-190 can access presynaptic 5-HT1A autoreceptors located on serotonin neurons. At these receptors, it acts as a partial agonist, which leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin release in projection areas.[2][5] This reduction in serotonergic tone is an agonist-like effect.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in water and physiological buffers. For in vivo studies, it is commonly dissolved in sterile 0.9% saline. It is recommended to prepare fresh solutions daily to avoid potential degradation. While specific stability data in solution is not extensively published, storing stock solutions at -20°C or -80°C is a common practice for many compounds.[6] Always ensure the solution is clear and free of precipitation before administration.
Q4: What are the key parameters to consider when designing a dose-response experiment with NAN-190?
A4: Due to its partial agonist nature, dose-response studies with NAN-190 require careful design.
-
To study its antagonist effects: Co-administer a range of NAN-190 concentrations with a fixed concentration of a 5-HT1A full agonist (e.g., 8-OH-DPAT). You should observe a rightward shift in the dose-response curve of the full agonist.[3]
-
To study its partial agonist effects: In an appropriate in vivo model (e.g., measuring serotonin release via microdialysis), administer increasing doses of NAN-190 alone. You should observe a dose-dependent decrease in the measured parameter (e.g., extracellular serotonin levels).[5] Be aware that at higher doses, non-5-HT1A receptor mechanisms may come into play.[5]
Troubleshooting Guides
Interpreting Dose-Response Curves
Problem: My dose-response curve for a 5-HT1A full agonist in the presence of NAN-190 does not show a parallel rightward shift.
-
Possible Cause 1: Non-competitive antagonism. While NAN-190 is generally considered a competitive antagonist at postsynaptic 5-HT1A receptors, experimental conditions can sometimes lead to non-parallel shifts. This could be due to factors like insufficient equilibration time.
-
Solution: Increase the pre-incubation time with NAN-190 before adding the agonist to ensure equilibrium is reached.
-
-
Possible Cause 2: Off-target effects. At higher concentrations, NAN-190 can interact with other receptors, such as α1-adrenoceptors, which could influence the response.[4][7]
-
Solution: Use a concentration range of NAN-190 that is selective for the 5-HT1A receptor. Consult binding affinity data (see Data Presentation section) to guide your concentration selection.
-
Problem: I am not observing a clear bell-shaped dose-response curve for NAN-190's partial agonist effect in vivo.
-
Possible Cause 1: Limited efficacy. As a partial agonist, NAN-190 has lower intrinsic efficacy than a full agonist. The maximal response you can achieve may be low and difficult to distinguish from baseline noise.
-
Solution: Ensure your assay is sensitive enough to detect subtle changes. For microdialysis, this may involve optimizing the HPLC-ECD method for serotonin detection.
-
-
Possible Cause 2: Desensitization or compensatory mechanisms. Prolonged or high-dose administration of a partial agonist can lead to receptor desensitization or the activation of compensatory neural circuits.
-
Solution: Conduct a time-course experiment to determine the optimal time point for measuring the effect after NAN-190 administration. Use the lowest effective dose to minimize adaptive changes.
-
GTPγS Binding Assay
Problem: I am not seeing a significant stimulation of [³⁵S]GTPγS binding with NAN-190.
-
Possible Cause: Low intrinsic activity. NAN-190 has very low intrinsic activity in this assay, and in some systems, it may not produce a measurable increase in [³⁵S]GTPγS binding on its own.[3] Its partial agonism is more evident in its ability to modulate the binding of radiolabeled agonists in the presence of GTP analogs.[3]
-
Solution: Instead of measuring direct stimulation, assess the effect of unlabeled GTPγS on the binding of [³H]NAN-190. A decrease in [³H]NAN-190 binding in the presence of GTPγS is indicative of its agonist-like properties.[3]
-
In Vivo Microdialysis
Problem: I am observing inconsistent or no change in extracellular serotonin levels after NAN-190 administration.
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Possible Cause 1: Probe placement. The location of the microdialysis probe is critical. To measure the effects of presynaptic autoreceptor activation, the probe should be in a terminal field of serotonergic neurons (e.g., hippocampus, prefrontal cortex).
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Solution: Histologically verify the probe placement after each experiment.
-
-
Possible Cause 2: Anesthesia. The type of anesthetic used can influence neuronal activity and neurotransmitter release, potentially masking the effects of NAN-190.
-
Solution: Whenever possible, conduct microdialysis experiments in awake, freely moving animals. If anesthesia is necessary, choose an anesthetic with minimal effects on the serotonergic system and be consistent across all experimental groups.
-
Data Presentation
Table 1: Binding Affinities and Functional Data for this compound at the 5-HT1A Receptor
| Parameter | Value | Species | Tissue/System | Assay Type | Reference |
| KB | 1.9 nM | Rat | Hippocampal Membranes | Adenylyl Cyclase Inhibition (Schild Analysis) | [3] |
| pKi | 8.9 | - | - | Radioligand Binding | [7] |
| IC50 | 29 nM | Rat | Hippocampal Slices | Inhibition of 8-OH-DPAT-stimulated PI turnover | [4] |
| Intrinsic Activity | Low | Rat | Hippocampal Membranes | [³H]Ligand Binding with GTPγS | [3] |
Table 2: In Vivo Effects of this compound
| Effect | Dose Range | Species | Brain Region | Measurement | Reference |
| Decrease in 5-HT release | 0.03 - 0.3 mg/kg, s.c. | Rat | Hippocampus | In Vivo Microdialysis | [5] |
| Antagonism of (+)-8-OH-DPAT-induced behavior | - | Rat | - | Behavioral Assay | [1] |
Experimental Protocols
Key Experiment 1: Schild Analysis for Determining Antagonist Potency
Objective: To determine the equilibrium dissociation constant (KB) of NAN-190 as a competitive antagonist at postsynaptic 5-HT1A receptors.
Methodology:
-
Preparation: Prepare membranes from a brain region rich in postsynaptic 5-HT1A receptors (e.g., hippocampus).
-
Assay: Perform a functional assay sensitive to 5-HT1A receptor activation (e.g., adenylyl cyclase inhibition assay).
-
Dose-Response Curves:
-
Generate a dose-response curve for a full 5-HT1A agonist (e.g., 5-carboxamidotryptamine or 8-OH-DPAT) in the absence of NAN-190.
-
Generate several dose-response curves for the full agonist in the presence of increasing, fixed concentrations of NAN-190. Ensure pre-incubation with NAN-190 to allow for equilibrium.
-
-
Data Analysis:
-
For each concentration of NAN-190, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of NAN-190 to the EC50 in its absence).
-
Construct a Schild plot by plotting log(dose ratio - 1) on the y-axis against the log of the molar concentration of NAN-190 on the x-axis.
-
The x-intercept of the linear regression line is the pA₂ value, which is an estimate of the negative logarithm of the KB. A slope of 1 is indicative of competitive antagonism.[8]
-
Key Experiment 2: In Vivo Microdialysis to Assess Presynaptic Agonist Activity
Objective: To measure the effect of NAN-190 on extracellular serotonin levels, reflecting its partial agonist activity at presynaptic 5-HT1A autoreceptors.
Methodology:
-
Surgery: Implant a guide cannula stereotaxically into the target brain region (e.g., ventral hippocampus or medial prefrontal cortex) of the experimental animal (e.g., rat). Allow for a recovery period of several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After an equilibration period, collect several baseline dialysate samples.
-
Drug Administration: Administer NAN-190 systemically (e.g., subcutaneously or intraperitoneally) at the desired doses.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period post-injection.
-
Analysis: Analyze the concentration of serotonin in the dialysate samples using a sensitive method such as HPLC with electrochemical detection (HPLC-ECD).
-
Data Presentation: Express the results as a percentage of the average baseline serotonin concentration.
Visualizations
Caption: Dual activity of NAN-190 at 5-HT1A receptors.
Caption: Troubleshooting in vitro vs. in vivo effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--II NAN-190 and SDZ 216-525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with NAN-190 Hydrobromide
Welcome to the technical support center for NAN-190 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected behavioral outcomes during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is most commonly recognized as a selective antagonist for the serotonin 1A (5-HT1A) receptor.[1] It is widely used in research to investigate the role of this receptor in various physiological and pathological processes.
Q2: Are there any known off-target effects of NAN-190?
Yes, and these are critical to consider when interpreting experimental results. Subsequent research has revealed that NAN-190 is not entirely selective for the 5-HT1A receptor. Notably, it also potently blocks the α2-adrenergic receptor.[2] This lack of specificity has raised significant concerns about the interpretation of studies that assume NAN-190 acts solely as a 5-HT1A antagonist.[2] Additionally, it has been identified as an inhibitor of Nav1.7 sodium channels, which contributes to its effects on inflammatory pain.[3] Some studies also indicate a high binding affinity for α1-adrenoceptors.[4]
Q3: Can NAN-190 exhibit agonist-like properties?
Evidence suggests that NAN-190 can act as a mixed agonist/antagonist.[5] It has been shown to have partial agonist activity at 5-HT1A receptors in some experimental models.[4][6] For instance, it can act as an antagonist at postsynaptic 5-HT1A receptors while simultaneously acting as an agonist at somatodendritic 5-HT1A autoreceptors, leading to a decrease in serotonin release.[5] This dual activity can lead to complex and sometimes contradictory behavioral outcomes.
Q4: I observed a reduction in pain-related behavior after administering NAN-190. Is this expected?
This is a plausible outcome, but it may not be solely due to 5-HT1A receptor antagonism. Recent studies have demonstrated that NAN-190 can significantly alleviate inflammatory pain by blocking Nav1.7 sodium channels.[3] Therefore, any observed analgesic effects should be interpreted with this additional mechanism in mind.
Q5: My results with NAN-190 are inconsistent. What could be the reason?
Inconsistencies can arise from several factors:
-
Off-target effects: The compound's activity at α1 and α2-adrenergic receptors and Nav1.7 sodium channels can produce effects that confound the expected outcomes of 5-HT1A antagonism.
-
Mixed agonist/antagonist properties: The balance between its antagonist action at postsynaptic receptors and agonist action at presynaptic autoreceptors can be influenced by the specific brain region, neuronal population, and the baseline level of serotonergic tone.[5]
-
Pharmacokinetics: Some studies suggest that NAN-190 may be slow to reach equilibrium in certain functional systems, which could lead to an underestimation of its potency and variability in results.[4]
-
Experimental model: The specific behavioral paradigm and animal species or strain can influence the observed effects.
Troubleshooting Guide
This guide addresses specific unexpected behavioral outcomes and provides potential explanations and troubleshooting steps.
| Observed Unexpected Outcome | Potential Causes | Troubleshooting Steps & Considerations |
| Hyperactivity or Increased Locomotion | - α2-Adrenergic Antagonism: Blockade of α2-adrenoceptors can increase noradrenaline release, leading to increased arousal and locomotor activity. | - Consider co-administration with an α2-adrenergic agonist (e.g., clonidine) to see if the effect is attenuated.- Use a more selective 5-HT1A antagonist (e.g., WAY-100635) as a control to differentiate between serotonergic and adrenergic effects. |
| Sedation or Decreased Locomotion | - Partial Agonism at 5-HT1A Autoreceptors: This can lead to a decrease in serotonin release, which may result in sedative effects.[5]- α1-Adrenergic Antagonism: Blockade of α1-adrenoceptors can cause sedation.[4] | - Measure serotonin levels in relevant brain regions to assess presynaptic effects.- Compare results with a pure 5-HT1A antagonist. |
| Anxiolytic-like Effects | - Complex interaction: While antagonism of postsynaptic 5-HT1A receptors might be expected to be anxiogenic, the partial agonist effects at autoreceptors could reduce serotonin release, leading to anxiolysis. The net effect can be complex. | - Utilize a battery of anxiety tests that are sensitive to different aspects of anxiety-like behavior.- Investigate dose-response relationships carefully, as the balance of agonist/antagonist effects may be dose-dependent. |
| Anxiogenic-like Effects | - Postsynaptic 5-HT1A Receptor Blockade: This is the expected outcome of 5-HT1A antagonism in many anxiety models. | - Confirm that the observed effect is consistent with the known role of postsynaptic 5-HT1A receptors in the specific behavioral test used. |
| No Effect or High Variability | - Slow to Reach Equilibrium: The compound may not have reached its site of action at the time of testing.[4]- Dose Selection: The selected dose may be in a range where mixed agonist/antagonist effects cancel each other out.- Route of Administration: The chosen route may result in poor bioavailability or rapid metabolism. | - Increase the pretreatment time to allow for the compound to reach equilibrium.- Perform a thorough dose-response study.- Consider alternative routes of administration and consult pharmacokinetic data if available. |
Experimental Protocols
Below are summarized methodologies for key experiments cited in the literature.
| Experiment | Methodology |
| In Vivo Microdialysis | Objective: To measure the effect of NAN-190 on extracellular serotonin levels.Procedure: 1. Stereotaxically implant a microdialysis probe into the desired brain region (e.g., hippocampus) of an anesthetized rat.2. After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.3. Collect dialysate samples at regular intervals before and after systemic or local administration of NAN-190.4. Analyze serotonin content in the dialysate using HPLC with electrochemical detection. |
| 8-OH-DPAT-Induced Behavioral Syndrome | Objective: To assess the postsynaptic 5-HT1A antagonist properties of NAN-190.[7]Procedure: 1. Pre-treat rats with a monoamine depletor like reserpine.2. Administer NAN-190 at various doses.3. After a specified pretreatment time, administer the 5-HT1A agonist 8-OH-DPAT.4. Score for characteristic behaviors of the 5-HT1A syndrome, such as flat body posture, forepaw treading, and lower lip retraction.[7] An antagonist effect of NAN-190 would be indicated by a reduction in these scores. |
| Whole-Cell Patch Clamp | Objective: To investigate the effects of NAN-190 on Nav1.7 sodium channels.[3]Procedure: 1. Culture cells expressing Nav1.7 channels (e.g., HEK293 cells or dorsal root ganglion neurons).2. Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).3. Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).4. Apply voltage protocols to elicit sodium currents and record the currents before and after application of NAN-190 to the bath solution.5. Analyze changes in current amplitude, kinetics, and voltage-dependence of channel gating.[3] |
Visualizations
Signaling Pathways and Pharmacological Actions of NAN-190
Caption: Dual activity and off-target effects of NAN-190.
Experimental Workflow for Troubleshooting Unexpected Outcomes
Caption: Logical workflow for troubleshooting NAN-190 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAN-190 - Wikipedia [en.wikipedia.org]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NAN-190 Hydrobromide and Spiperone for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of NAN-190 hydrobromide and spiperone, focusing on their receptor binding profiles, mechanisms of action, and impact on key signaling pathways. The information presented is supported by experimental data compiled from various studies.
Introduction
This compound and spiperone are two widely utilized pharmacological tools in neuroscience research, each possessing a distinct and complex receptor interaction profile. NAN-190 is primarily recognized as a potent and selective antagonist of the serotonin 5-HT1A receptor, but it also exhibits significant affinity for α1-adrenergic receptors and has been shown to block Nav1.7 sodium channels. Spiperone is a classic antipsychotic agent belonging to the butyrophenone class, known for its high affinity as an antagonist at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. This guide aims to provide a detailed comparative analysis of these two compounds to aid researchers in selecting the appropriate tool for their experimental needs.
Data Presentation: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki or pKi) of this compound and spiperone for various neurotransmitter receptors. It is important to note that these values have been compiled from multiple studies and experimental conditions may vary, which can influence the absolute values.
| Receptor Subtype | This compound (Ki/pKi) | Spiperone (Ki/pKi) | Reference(s) |
| Serotonin Receptors | |||
| 5-HT1A | pKi = 8.9 | pKi ≈ 7.5 | [1] |
| 5-HT2A | Lower affinity | pA2 = 8.6 | [1] |
| 5-HT2C | Lower affinity | Lower affinity than 5-HT2A | [2] |
| Dopamine Receptors | |||
| D2 | Lower affinity | pKi = 9.1 | [1] |
| Adrenergic Receptors | |||
| α1 | pKi = 8.9 | pA2 = 7.8 | [1] |
Note on Data Interpretation: A higher pKi value indicates a higher binding affinity. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. pKi is the negative logarithm of the Ki value. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Mechanisms of Action and Signaling Pathways
NAN-190 and spiperone exert their effects through distinct mechanisms of action, leading to the modulation of different intracellular signaling cascades.
This compound
NAN-190's primary mechanism is the competitive antagonism of 5-HT1A receptors. These G-protein coupled receptors (GPCRs) are negatively coupled to adenylyl cyclase. By blocking the binding of serotonin and other 5-HT1A agonists, NAN-190 prevents the inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP).[3]
Additionally, NAN-190 is a potent antagonist at α1-adrenergic receptors, which are coupled to the Gq/11 family of G-proteins.[1] Antagonism of these receptors inhibits the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers involved in calcium mobilization and protein kinase C (PKC) activation.
Recent studies have also identified NAN-190 as a state-dependent blocker of Nav1.7 sodium channels, suggesting a potential role in modulating neuronal excitability through a mechanism independent of its receptor antagonism.[4]
Spiperone
Spiperone's pharmacological effects are attributed to its potent antagonism of multiple receptors. Its high affinity for dopamine D2 receptors is central to its antipsychotic properties.[1] D2 receptors are Gi/o-coupled GPCRs, and their antagonism by spiperone leads to a disinhibition of adenylyl cyclase, similar to the effect of NAN-190 at 5-HT1A receptors, though in a different neuronal context.
Spiperone is also a potent antagonist at 5-HT2A receptors.[1] These receptors are Gq/11-coupled, and their blockade by spiperone inhibits the PLC-IP3-DAG signaling pathway, thereby reducing intracellular calcium release and PKC activation.
Interestingly, spiperone has been shown to increase intracellular calcium levels through a mechanism that appears to be independent of its known receptor antagonist properties.[2] This effect may be related to its ability to inhibit the Wnt signaling pathway, a critical pathway in development and disease. Spiperone's inhibition of the Wnt pathway occurs upstream of β-catenin stabilization.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways affected by this compound and spiperone.
Caption: Signaling pathways antagonized by this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Antagonist Activity of NAN-190 Hydrobromide: A Comparative Guide
For researchers and professionals in drug development, selecting the appropriate pharmacological tools is paramount for advancing our understanding of complex biological systems. This guide provides an objective comparison of NAN-190 hydrobromide, a notable 5-HT1A receptor antagonist, with other commonly used alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document aims to facilitate informed decisions in the design and execution of in vivo studies.
Executive Summary
This compound is a high-affinity ligand for the 5-HT1A receptor, exhibiting antagonist properties in various in vivo models. However, its pharmacological profile is complex, with evidence suggesting partial agonist activity at 5-HT1A autoreceptors and significant affinity for other receptors, notably α1-adrenoceptors. This off-target activity necessitates careful consideration when interpreting experimental outcomes. This guide compares this compound with key alternatives—the silent antagonist WAY-100635, the mixed agonist/antagonist BMY 7378, and the β-blocker with 5-HT1A partial agonist properties, pindolol—to highlight their respective strengths and weaknesses in in vivo applications.
Data Presentation: Comparative Analysis of 5-HT1A Receptor Ligands
The following tables summarize key quantitative data for this compound and its alternatives, focusing on receptor binding affinities and in vivo potency in established behavioral and physiological assays.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | α1-Adrenoceptor | Other Notable Targets |
| This compound | ~1.9 - 4.0 | ~0.16 - 8.9 | Nav1.7 sodium channels |
| WAY-100635 | ~0.84 | >100 | High selectivity for 5-HT1A |
| BMY 7378 | ~2.0 - 35 | ~2.0 (α1D) | 5-HT1A partial agonist |
| Pindolol | ~6.4 - 20 | Non-selective β-blocker | 5-HT1A partial agonist |
Table 2: In Vivo Antagonist/Partial Agonist Activity
| Compound | Model | Species | Dose Range | Observed Effect |
| This compound | 8-OH-DPAT-induced behaviors (e.g., lower lip retraction, flat body posture) | Rat | 0.25 - 2.5 mg/kg | Antagonism of agonist effects[1] |
| Elevated Plus Maze | Mouse | 0.5 - 2.0 mg/kg | Anxiolytic-like effects at lower doses; decreased activity at higher doses[2] | |
| In Vivo Microdialysis (Hippocampal 5-HT release) | Rat | 0.03 - 0.3 mg/kg | Decrease in 5-HT release (agonist effect at autoreceptors)[3] | |
| WAY-100635 | 8-OH-DPAT-induced behaviors | Rat | 0.01 - 0.1 mg/kg | Potent antagonism of agonist effects |
| Elevated Plus Maze | Mouse | 0.03 - 9.0 mg/kg | Anxiolytic-like effects with a bell-shaped dose-response[2] | |
| In Vivo Microdialysis (Dorsal Raphe 5-HT neuron firing) | Cat | 0.025 - 0.5 mg/kg | Increased neuronal activity (antagonist effect at autoreceptors)[4] | |
| BMY 7378 | 8-OH-DPAT-induced behaviors | Rat | 0.25 - 5.0 mg/kg | Antagonism of agonist effects |
| In Vivo Microdialysis (Hippocampal 5-HT release) | Rat | 0.01 - 1.0 mg/kg | Decrease in 5-HT release (agonist effect at autoreceptors)[3] | |
| Pindolol | 8-OH-DPAT-induced hypothermia | Mouse | 5 mg/kg | Attenuation of agonist-induced hypothermia[5] |
| In Vivo Microdialysis (Dorsal Raphe 5-HT neuron firing) | Rat | 0.25 - 4.0 mg/kg | Decrease in firing rate (agonist effect at autoreceptors) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to characterize 5-HT1A receptor antagonists.
8-OH-DPAT-Induced Hypothermia Assay
This model assesses the ability of a compound to antagonize the hypothermic effect of the 5-HT1A agonist, 8-OH-DPAT, a response mediated by presynaptic 5-HT1A autoreceptors[5].
Materials:
-
Test compound (e.g., this compound)
-
8-OH-DPAT hydrobromide
-
Vehicle (e.g., saline, distilled water)
-
Rodents (mice or rats)
-
Rectal thermometer
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour.
-
Record baseline rectal temperature for each animal.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a specific pretreatment time (e.g., 30 minutes), administer 8-OH-DPAT (e.g., 0.5 mg/kg, s.c.).
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90 minutes) post-8-OH-DPAT administration.
-
Analyze the data by comparing the change in temperature from baseline between the vehicle and test compound groups. A significant attenuation of the 8-OH-DPAT-induced hypothermia indicates antagonist activity.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze[6][7].
Materials:
-
Elevated plus maze apparatus
-
Test compound
-
Vehicle
-
Rodents (mice or rats)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Habituate animals to the testing room for at least 1 hour prior to testing.
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, place the animal in the center of the EPM, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
After each trial, clean the maze thoroughly to remove any olfactory cues.
-
Analyze the data by comparing the percentage of time spent in the open arms and the percentage of open arm entries between the vehicle and test compound groups.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the effects of a compound on neurotransmitter release[3][8][9].
Materials:
-
Microdialysis probes
-
Surgical instruments for probe implantation
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for neurotransmitter analysis
-
Test compound
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals.
-
Administer the test compound.
-
Continue to collect dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the dialysate samples using HPLC to quantify neurotransmitter concentrations.
-
Express the results as a percentage of the baseline neurotransmitter levels.
Mandatory Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.
Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.
Experimental Workflow: In Vivo Antagonist Validation
The validation of a potential 5-HT1A antagonist in vivo typically follows a multi-step process, starting from receptor binding assays to functional behavioral and neurochemical assessments.
References
- 1. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. II. WAY 100635, SDZ 216-525 and NAN-190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of brain microdialysis to study the pharmacology of the 5-HT1A autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. protocols.io [protocols.io]
- 8. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NAN-190 Hydrobromide Effects with 5-HT1A Receptor Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of NAN-190 hydrobromide with the phenotypic characteristics of 5-HT1A receptor genetic knockout models. By juxtaposing the actions of this compound with the biological consequences of receptor ablation, we aim to offer a clearer understanding of its on-target and off-target effects. This document summarizes key experimental data, details methodologies for replication, and visualizes the underlying biological pathways and experimental workflows.
Pharmacological Profile of this compound vs. Genetic Knockout Phenotype
This compound is a well-established antagonist of the serotonin 1A (5-HT1A) receptor. However, its pharmacological profile is complex, exhibiting partial agonist properties under certain conditions and engaging with other molecular targets. Cross-validation with genetic models, such as 5-HT1A receptor knockout mice, is crucial for dissecting its precise mechanisms of action.
5-HT1A receptor knockout mice consistently display a phenotype of increased anxiety-like behavior. This genetic model provides a critical baseline for evaluating the specificity of 5-HT1A receptor ligands. An ideal antagonist would be expected to have minimal behavioral effects in an animal lacking its primary target.
Table 1: Comparison of this compound Effects with 5-HT1A Knockout Phenotype and the Selective Antagonist WAY-100635
| Feature | This compound | 5-HT1A Receptor Knockout Mice | WAY-100635 (Selective 5-HT1A Antagonist) |
| Primary Target | 5-HT1A Receptor Antagonist (with some reports of partial agonism)[1][2] | Gene encoding the 5-HT1A receptor is deleted[3] | Selective and silent 5-HT1A Receptor Antagonist[4] |
| Anxiety-Like Behavior (Elevated Plus Maze) | Anxiolytic-like at low doses; higher doses reduce activity, potentially masking anxiolytic effects[5] | Increased anxiety (less time in open arms)[6] | Anxiolytic-like effects in wild-type mice; no effect in 5-HT1A knockout mice, confirming target specificity. |
| Locomotor Activity | Decreased at higher doses, likely due to α1-adrenoceptor antagonism[5] | Generally normal or slightly decreased[6] | No significant effect on its own at doses that block 5-HT1A receptors[4] |
| Other Molecular Targets | α1-adrenoceptor antagonist (pKi = 8.9), Nav1.7 sodium channel blocker | None directly | High selectivity for 5-HT1A receptors[4] |
In Vitro Receptor Binding and Functional Assays
The interaction of this compound with its targets has been characterized through various in vitro assays. These studies provide quantitative measures of affinity and functional consequence.
Table 2: In Vitro Profile of this compound
| Assay Type | Target | Parameter | Value | Reference |
| Radioligand Binding | 5-HT1A Receptor | KB | 1.9 nM | [2] |
| Radioligand Binding | α1-Adrenoceptor | pKi | 8.9 | |
| Adenylyl Cyclase Inhibition | 5-HT1A Receptor | Functional Antagonism | Potent competitive antagonist | [2][7] |
| Electrophysiology (Patch Clamp) | Nav1.7 Sodium Channel | IC50 (inactivated state) | Ten-fold more potent than on the rest state |
Experimental Protocols
Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open and two enclosed arms.
-
Procedure:
-
Mice are placed individually in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a 5-minute session.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Behavioral Assay: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with high walls.
-
Procedure:
-
A mouse is placed in the center of the arena.
-
Activity is recorded for a specified period (e.g., 15-30 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Rearing frequency.
-
-
Interpretation: Reduced time in the center of the field is indicative of anxiety-like behavior (thigmotaxis). Total distance traveled is a measure of general locomotor activity.
In Vitro Assay: Adenylyl Cyclase Activity
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the 5-HT1A receptor signaling pathway.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
ATP (substrate for adenylyl cyclase).
-
Test compounds (e.g., NAN-190, 5-HT).
-
-
Procedure:
-
Cell membranes are incubated with the test compound and a 5-HT1A agonist (e.g., 5-carboxamidotryptamine).
-
Forskolin is added to stimulate adenylyl cyclase activity.
-
The reaction is initiated by the addition of ATP.
-
The amount of cyclic AMP (cAMP) produced is measured.
-
-
Interpretation: A 5-HT1A agonist will inhibit forskolin-stimulated adenylyl cyclase activity. An antagonist like NAN-190 will block this inhibition in a concentration-dependent manner[2].
Visualizing Pathways and Workflows
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
References
- 1. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. II. WAY 100635, SDZ 216-525 and NAN-190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered emotional states in knockout mice lacking 5-HT1A or 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of NAN-190 hydrobromide, a known 5-HT1A antagonist recently identified as a Nav1.7 blocker, with other notable Nav1.7 inhibitors. The voltage-gated sodium channel Nav1.7 is a well-validated target for pain therapeutics, and understanding the comparative efficacy of different blockers is crucial for advancing novel analgesic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Quantitative Comparison of Nav1.7 Blockers
The following table summarizes the in vitro efficacy of this compound in comparison to other selected Nav1.7 blockers. The data highlights the half-maximal inhibitory concentration (IC50) and the state-dependent nature of the inhibition, which are critical parameters for evaluating the therapeutic potential of these compounds.
| Compound | Target | IC50 (Resting State) | IC50 (Inactivated State) | State Dependence | Key Findings |
| This compound | Nav1.7 | Not explicitly stated | Ten-fold more potent than resting state | State-dependent | Alleviates CFA-induced inflammatory pain in vivo. Interacts with the open state of the channel.[1] |
| PF-05089771 | Nav1.7 | Micromolar range | ~11 nM (human) | State-dependent | Interacts with the voltage-sensor domain (VSD) of Domain IV; interacts with both fast and slow inactivated states.[2][3] |
| Raxatrigine (Vixotrigine) | Nav1.7 (and other Nav channels) | Not explicitly stated | 6.3 µM (open/inactivated) | State-dependent | Characterized as a non-selective Nav channel blocker by some studies. |
| ST-2262 | Nav1.7 | 123 nM | 87 nM | State-independent | Equipotent in resting, inactivated, and high-frequency protocols. |
Mechanism of Action and State-Dependent Inhibition
This compound has been identified as a state-dependent Nav1.7 blocker, demonstrating a tenfold higher potency for the inactivated state compared to the resting state.[1] This property is significant as Nav1.7 channels in actively firing nociceptors, such as those involved in chronic pain states, are more likely to be in the inactivated state. NAN-190 was also shown to leftward-shift the fast and slow inactivation curves of Nav1.7, further promoting the non-conducting state of the channel.[1] Site-directed mutagenesis experiments suggest that NAN-190 interacts with the open state of Nav1.7 channels at a site similar to that of local anesthetics.[1]
In comparison, PF-05089771 is another potent, state-dependent inhibitor of Nav1.7 with a reported IC50 of approximately 11 nM for the inactivated human channel.[2] Its mechanism involves interaction with the voltage-sensor domain of Domain IV, and it has been shown to interact with both fast and slow inactivated states of the channel.[2][3] The selectivity of raxatrigine for Nav1.7 is a subject of debate, with some studies suggesting it is a non-selective sodium channel blocker.
In Vivo Efficacy in a Model of Inflammatory Pain
This compound has demonstrated significant efficacy in a preclinical model of inflammatory pain. Specifically, in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, NAN-190 was found to significantly alleviate thermal hyperalgesia and mechanical allodynia.[1] This suggests that the Nav1.7 blocking activity of NAN-190 translates to analgesic effects in a relevant in vivo setting.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Inhibition
This protocol is designed to measure the state-dependent inhibition of Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
To measure resting state inhibition , hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. Apply the test compound and measure the reduction in the peak current.
-
To measure inactivated state inhibition , use a pre-pulse protocol. From a holding potential of -120 mV, apply a depolarizing conditioning pulse (e.g., to -70 mV for 500 ms) to induce inactivation of a significant portion of the channels. Follow this with a brief repolarization to -120 mV before a test pulse to 0 mV. The IC50 for the inactivated state is determined by measuring the concentration-dependent block of the current elicited by the test pulse.
-
To assess use-dependent block , apply a train of depolarizing pulses at a set frequency (e.g., 10 Hz) and measure the progressive decrease in current amplitude in the presence of the compound.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This in vivo model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.
Animal Model:
-
Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
Induction of Inflammation:
-
Briefly anesthetize the animal (e.g., with isoflurane).
-
Inject a small volume (e.g., 50-100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, which induces a robust and localized inflammatory response.
Assessment of Pain-like Behaviors:
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., using a Hargreaves apparatus). A decrease in withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments of increasing stiffness. A lower withdrawal threshold in the inflamed paw signifies mechanical allodynia.
-
Testing is typically performed at baseline (before CFA injection) and at various time points after CFA administration (e.g., 24 hours, 3 days, 7 days) to evaluate the onset and duration of the analgesic effect of the test compound.
Visualizations
Caption: Signaling pathway of Nav1.7 in nociceptive neurons and the point of intervention by NAN-190.
Caption: Experimental workflow for comparing the efficacy of Nav1.7 blockers.
References
- 1. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
NAN-190 Hydrobromide: A Comparative Guide to its Specificity at the 5-HT1A Receptor Versus Other Serotonin Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of NAN-190 hydrobromide at the human 5-HT1A receptor relative to other serotonin receptor subtypes. The data presented herein is compiled from various in vitro experimental sources to offer a comprehensive overview of its selectivity profile.
Summary of Binding Affinity and Functional Activity
This compound is widely recognized as a potent 5-HT1A receptor antagonist. However, its selectivity profile across the diverse family of serotonin receptors reveals interactions with other subtypes, which is a critical consideration for its use as a specific pharmacological tool.
Quantitative Data Comparison
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2, KB) of this compound at various human serotonin (5-HT) receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Antagonist Potency (pA2 / KB [nM]) | Notes |
| 5-HT1A | ~1.26 (pKi = 8.9)[1] | 1.9 (KB)[2] | High affinity and potent antagonism. Some studies suggest partial agonist activity.[1] |
| 5-HT1B | 282 | - | Significantly lower affinity compared to 5-HT1A. |
| 5-HT1D | 1000 | - | Low affinity. |
| 5-HT2A | 467 | - | Moderate to low affinity. |
| 5-HT2C | >10,000 | - | Very low affinity. |
| 5-HT3 | >10,000 | - | Negligible affinity. |
| 5-HT4 | >10,000 | - | Negligible affinity. |
| 5-HT6 | 130 | - | Moderate affinity. |
| 5-HT7 | 52 | - | Moderate affinity, suggesting potential for interaction. |
| α1-Adrenergic | ~1.26 (pKi = 8.9)[1] | - | High affinity, comparable to its affinity for 5-HT1A.[1] |
Data compiled from various sources. The exact values may vary between different experimental conditions and tissues.
Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand (in this case, NAN-190) for a receptor. The principle involves the competition between a radiolabeled ligand with a known affinity for the receptor and the unlabeled test compound.
Detailed Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.
-
-
Competition Binding Assay:
-
A constant concentration of a specific radioligand for the receptor subtype of interest is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or blockade. For G-protein coupled receptors like the 5-HT1A receptor, common functional assays include cAMP (cyclic adenosine monophosphate) and GTPγS binding assays.
cAMP Assay (for Gi/o-coupled receptors like 5-HT1A):
-
Cell Culture: Cells expressing the 5-HT1A receptor are cultured.
-
Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin to increase intracellular cAMP levels.
-
Agonist/Antagonist Treatment:
-
To measure agonist activity, the cells are treated with the test compound, and the inhibition of forskolin-stimulated cAMP production is measured.
-
To measure antagonist activity, cells are pre-incubated with the test compound (NAN-190) before the addition of a known 5-HT1A agonist. The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as immunoassays (e.g., HTRF, ELISA).
-
Data Analysis: For antagonists, the concentration that produces a specific shift in the agonist's dose-response curve is used to calculate the antagonist potency (pA2 or KB).
GTPγS Binding Assay:
This assay measures the activation of G-proteins, an early step in the signaling cascade.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor are prepared.
-
Assay Reaction: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of a 5-HT1A agonist. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Antagonist Measurement: To determine the antagonist properties of NAN-190, membranes are pre-incubated with NAN-190 before the addition of a 5-HT1A agonist.
-
Separation and Detection: The [³⁵S]GTPγS bound to the G-proteins is separated from the unbound nucleotide by filtration, and the radioactivity is counted.
-
Data Analysis: The ability of NAN-190 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency.
Signaling Pathway and Selectivity Profile
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). NAN-190, as an antagonist, blocks this pathway by preventing agonist binding.
Comparative Selectivity Profile of NAN-190
This diagram visually represents the binding affinity of NAN-190 across various serotonin receptor subtypes. The higher the bar, the higher the affinity (represented as pKi for easier visualization).
Conclusion
This compound demonstrates high affinity and potent antagonism at the 5-HT1A receptor. However, it is not entirely selective, exhibiting high affinity for the α1-adrenergic receptor and moderate affinity for the 5-HT7 and 5-HT6 receptors. Its affinity for other serotonin receptor subtypes, such as 5-HT1B, 5-HT1D, and 5-HT2A, is considerably lower, and it shows negligible affinity for 5-HT2C, 5-HT3, and 5-HT4 receptors. This selectivity profile is crucial for the interpretation of experimental results and for its potential development as a therapeutic agent. Researchers should exercise caution and consider its off-target effects, particularly at the α1-adrenergic receptor, when using NAN-190 as a pharmacological tool to probe 5-HT1A receptor function.
References
Head-to-head comparison of NAN-190 and buspirone on serotonin release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of NAN-190 and buspirone on serotonin (5-HT) release. The information presented herein is curated from experimental data to assist researchers in understanding the distinct mechanisms of action and resultant physiological outcomes of these two agents.
Introduction
NAN-190 and buspirone are two widely studied pharmacological agents that exert their primary effects on the serotonergic system, specifically through interaction with the 5-HT1A receptor. However, their distinct modes of action at this receptor—NAN-190 as a potent antagonist and buspirone as a partial agonist—lead to divergent effects on serotonin release and neuronal activity. This guide will dissect these differences, presenting a clear comparison supported by experimental context.
Mechanism of Action and Impact on Serotonin Release
The differential effects of NAN-190 and buspirone on serotonin release are rooted in their opposing actions at the 5-HT1A receptor, which functions as both a presynaptic autoreceptor on serotonin neurons in the dorsal raphe nucleus and as a postsynaptic receptor in various brain regions.
-
Buspirone: As a partial agonist at 5-HT1A receptors, buspirone's effect on serotonin release is biphasic and dependent on the duration of administration.[1][2] Acutely, buspirone stimulates presynaptic 5-HT1A autoreceptors, which inhibits the firing of serotonergic neurons and consequently reduces the release of serotonin.[3] However, with chronic administration, these autoreceptors become desensitized. This desensitization leads to a recovery of the firing rate of serotonin neurons and an overall enhancement of serotonergic transmission.[1][2]
-
NAN-190: In contrast, NAN-190 is a potent 5-HT1A receptor antagonist.[4][5][6] By blocking the inhibitory presynaptic 5-HT1A autoreceptors, NAN-190 prevents the negative feedback mechanism that regulates serotonin release. This blockade leads to an increase in the firing rate of serotonergic neurons and a subsequent increase in serotonin release. Some studies suggest that NAN-190 may also exhibit weak partial agonist activity, though its predominant action is antagonistic.[6]
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters and effects of NAN-190 and buspirone on the serotonergic system.
| Parameter | NAN-190 | Buspirone |
| Primary Target | 5-HT1A Receptor | 5-HT1A Receptor |
| Mechanism of Action | Antagonist[4][5] | Partial Agonist[1][2][7] |
| Affinity for 5-HT1A Receptor (pKi) | ~8.9[5] | High affinity |
| Effect on Presynaptic 5-HT1A Autoreceptors | Blocks inhibition, increasing neuronal firing | Stimulates, acutely decreasing neuronal firing[1][2] |
| Acute Effect on Serotonin Release | Increase | Decrease[3] |
| Chronic Effect on Serotonin Release | Sustained Increase (theoretically) | Increase (due to autoreceptor desensitization)[1][2] |
| Other Receptor Affinities | Potent α1-adrenoceptor antagonist[4] | Weak dopamine D2 receptor antagonist[1][8] |
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Serotonin Levels
This protocol outlines a standard method for assessing the effects of NAN-190 and buspirone on serotonin release in the brain of a freely moving rodent.[9][10][11][12]
Objective: To quantify changes in extracellular serotonin concentrations in a specific brain region (e.g., hippocampus or prefrontal cortex) following systemic administration of NAN-190 or buspirone.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
NAN-190 and buspirone solutions in appropriate vehicle
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest. Secure the cannula with dental cement. Allow for a recovery period of 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a 90-120 minute equilibration period to establish a stable baseline of extracellular serotonin.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline serotonin level.
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of either NAN-190, buspirone, or vehicle.
-
Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours following drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin concentration using HPLC-ED.
-
Data Analysis: Express the serotonin concentration in each post-administration sample as a percentage of the mean baseline concentration.
Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of buspirone and NAN-190 at the presynaptic 5-HT1A autoreceptor.
Experimental Workflow
Caption: General experimental workflow for in vivo microdialysis to measure serotonin release.
Conclusion
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Validating the Mechanism of NAN-190 Hydrobromide: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for validating the mechanism of action of NAN-190 hydrobromide as a 5-HT1A receptor antagonist. It offers a comparative analysis with alternative compounds and detailed experimental protocols to ensure robust and reliable findings.
This compound is widely recognized as a potent antagonist of the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) critically involved in neurotransmission and implicated in various psychiatric disorders. However, a thorough validation of its mechanism of action is crucial, especially considering reports of potential partial agonist activity and interactions with other receptors at higher concentrations, such as α1-adrenoceptors and Nav1.7 sodium channels.[1] This guide outlines the necessary control experiments to unequivocally characterize the pharmacological profile of NAN-190.
Comparative Pharmacological Data
To properly contextualize the activity of NAN-190, it is essential to compare its binding affinity and functional potency with well-established 5-HT1A receptor ligands. The following table summarizes key pharmacological parameters for NAN-190, the selective 5-HT1A antagonist WAY-100635, and the potent 5-HT1A agonist 8-OH-DPAT.
| Compound | Target(s) | Binding Affinity (Ki) for 5-HT1A | Functional Assay (IC50/EC50/pA2) | Notes |
| This compound | 5-HT1A Receptor Antagonist, α1-adrenoceptor antagonist | ~1-3 nM[1][2] | pA2: ~8.7 (Schild analysis)[2] | May exhibit partial agonist activity and off-target effects at higher concentrations.[1] |
| WAY-100635 | Selective 5-HT1A Receptor Antagonist | 0.39 - 0.84 nM[3][4] | IC50: 0.91 - 2.2 nM; pA2: 9.71[3][4][5] | Considered a "silent" antagonist with high selectivity for the 5-HT1A receptor.[5][6] |
| (R)-(+)-8-OH-DPAT | Potent 5-HT1A Receptor Agonist | ~1 nM | EC50: ~1-10 nM (cAMP inhibition)[7][8] | The (R)-enantiomer is a full and potent agonist.[8][9] |
Key Control Experiments for Validating NAN-190's Mechanism
To rigorously validate the antagonistic properties of NAN-190 at the 5-HT1A receptor, a series of control experiments are indispensable. These experiments are designed to demonstrate specificity, competitive antagonism, and the absence of significant agonist activity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of NAN-190 for the 5-HT1A receptor and to assess its selectivity against other relevant receptors.
Experimental Workflow:
Figure 1: Workflow for a competitive radioligand binding assay.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize tissues (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add membrane homogenate, a fixed concentration of the radioligand (e.g., [3H]8-OH-DPAT), and a range of concentrations of unlabeled NAN-190.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or WAY-100635) in addition to the radioligand and membranes.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of NAN-190 to determine the IC50 value (the concentration of NAN-190 that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Controls and Comparators:
-
Positive Control (Antagonist): WAY-100635 should be run in parallel to provide a benchmark for potent and selective 5-HT1A antagonism.
-
Positive Control (Agonist): 8-OH-DPAT should be used to confirm the binding characteristics of the radioligand.
-
Selectivity Panel: To ensure NAN-190 is selective for the 5-HT1A receptor, perform binding assays against a panel of other receptors, particularly α1-adrenoceptors, dopamine D2 receptors, and other serotonin receptor subtypes.
Functional Assays: Forskolin-Stimulated cAMP Accumulation
Objective: To functionally characterize NAN-190 as an antagonist by its ability to block the agonist-induced inhibition of adenylyl cyclase.
Signaling Pathway:
Figure 2: 5-HT1A receptor signaling pathway.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
cAMP Assay:
-
Pre-incubate the cells with various concentrations of NAN-190 or vehicle.
-
Stimulate the cells with a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin (an adenylyl cyclase activator).
-
As a control for agonist activity, incubate cells with NAN-190 and forskolin alone.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate concentration-response curves for 8-OH-DPAT in the absence and presence of different concentrations of NAN-190.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of NAN-190. The x-intercept of this plot provides the pA2 value, a measure of antagonist potency.[10][11][12] A slope not significantly different from unity is indicative of competitive antagonism.
-
Controls and Comparators:
-
Positive Control (Antagonist): WAY-100635 should produce a parallel rightward shift in the 8-OH-DPAT concentration-response curve.
-
Positive Control (Agonist): 8-OH-DPAT should dose-dependently inhibit forskolin-stimulated cAMP accumulation.
-
Negative Control: Untransfected cells should not show a response to 5-HT1A ligands.
In Vivo Electrophysiology
Objective: To determine the effect of NAN-190 on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), both alone and in response to a 5-HT1A agonist.
Logical Framework:
Figure 3: Logical framework for in vivo electrophysiology.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Drill a small hole in the skull above the DRN.
-
-
Electrophysiological Recording:
-
Lower a recording microelectrode into the DRN to isolate the spontaneous activity of a single serotonergic neuron.
-
Record a stable baseline firing rate.
-
-
Drug Administration:
-
Administer NAN-190 intravenously or intraperitoneally and record any changes in the neuron's firing rate.
-
In a separate experiment, after establishing a baseline, administer a 5-HT1A agonist (e.g., 8-OH-DPAT) to induce a characteristic inhibition of firing.
-
Once the agonist effect is stable, administer NAN-190 to determine if it can reverse the agonist-induced inhibition.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) before and after drug administration.
-
Compare the effects of NAN-190 to those of a known silent antagonist like WAY-100635.
-
Controls and Comparators:
-
Positive Control (Antagonist): WAY-100635 should block or reverse the inhibitory effect of 8-OH-DPAT on DRN neuron firing.[6][13]
-
Positive Control (Agonist): 8-OH-DPAT should cause a profound and dose-dependent decrease in the firing rate of DRN neurons.[14]
-
Vehicle Control: Administration of the vehicle solution should not significantly alter the firing rate.
Conclusion
A rigorous and multi-faceted approach is necessary to definitively validate the mechanism of action of this compound. By employing a combination of radioligand binding assays, functional cell-based assays, and in vivo electrophysiology, and by using appropriate controls and comparators, researchers can confidently characterize its properties as a 5-HT1A receptor antagonist. This systematic validation is a critical step in the development and application of NAN-190 as a pharmacological tool and potential therapeutic agent.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 5. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
NAN-190: A Comparative Analysis of its Selectivity for 5-HT1A Over D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological selectivity of NAN-190 for the serotonin 1A (5-HT1A) receptor over the dopamine D2 receptor. The following sections present quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to offer a comprehensive assessment for research and drug development applications.
Quantitative Data Summary
The selectivity of NAN-190 is primarily defined by its differential binding affinity and functional potency at the 5-HT1A and D2 receptors. The available data, summarized in the tables below, unequivocally demonstrate a significantly higher affinity and functional antagonism of NAN-190 for the 5-HT1A receptor compared to the D2 receptor.
Table 1: Radioligand Binding Affinity of NAN-190
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 0.6 | [1] |
| D2 | [3H]Spiperone | Rat Striatum | >10,000 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of NAN-190
| Receptor | Functional Assay | Tissue/Cell Line | Potency (KB in nM) | Functional Effect | Reference |
| 5-HT1A | Adenylyl Cyclase Inhibition | Rat Hippocampal Membranes | 1.9 | Antagonist | [2] |
| D2 | In vivo behavioral assays | Rats | Not Quantified | Antagonist-like effects (e.g., catalepsy) |
KB (Equilibrium Dissociation Constant for an antagonist): A measure of the potency of an antagonist. A lower KB value indicates a more potent antagonist.
Signaling Pathways
Both the 5-HT1A and D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Figure 1: Signaling pathways of 5-HT1A and D2 receptors.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Figure 2: Experimental workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Tissues (e.g., rat hippocampus for 5-HT1A, striatum for D2) are homogenized in an appropriate buffer and centrifuged to pellet the cell membranes containing the receptors of interest. The final pellet is resuspended in the assay buffer.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2) and a range of concentrations of the competing compound (NAN-190).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the functional effect of a compound on the activity of adenylyl cyclase, a downstream effector of Gi/o-coupled receptors.
Figure 3: Experimental workflow for an adenylyl cyclase assay.
Detailed Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes rich in the receptor of interest are prepared.
-
Assay Incubation: The membranes are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase).
-
Agonist and Antagonist Addition: A 5-HT1A receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) is added to inhibit the forskolin-stimulated adenylyl cyclase activity. To test the antagonist properties of NAN-190, increasing concentrations of NAN-190 are added in the presence of the agonist.
-
Reaction Termination: The reaction is stopped, typically by heating or adding a stop solution.
-
cAMP Measurement: The amount of cAMP produced is quantified, often using a competitive binding assay with a labeled cAMP analog.
-
Data Analysis: The ability of NAN-190 to reverse the agonist-induced inhibition of adenylyl cyclase is measured. A Schild analysis is then performed to determine the KB value, which represents the dissociation constant of the antagonist.[2]
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of NAN-190 Hydrobromide: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of NAN-190 hydrobromide, a potent 5-HT1A receptor antagonist used in research. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
This compound is classified as a hazardous substance, primarily due to its potential for causing skin and eye irritation, respiratory tract irritation, and its high toxicity to aquatic life.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, it is imperative that researchers, scientists, and drug development professionals follow stringent disposal protocols.
Hazard Identification and Quantitative Data
Before handling this compound, it is crucial to be aware of its specific hazards. The following table summarizes key quantitative and qualitative hazard information derived from safety data sheets (SDS).
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1][2][3] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [3] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
| Toxicological Data | Value | Species | Source |
| Subcutaneous TDLO | 1 mg/kg | Rat | [1] |
| Intraperitoneal TDLO | 1 mg/kg | Rat | [1] |
TDLO: Lowest Published Toxic Dose
Detailed Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield to protect against splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]
-
Solid Waste:
-
Collect unadulterated this compound powder, as well as any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[4]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[5]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[6]
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure secondary containment, such as a tray, is used to capture any potential leaks.[7]
-
Store containers in a well-ventilated area and away from incompatible materials.[4][5]
Step 5: Disposal through Institutional Channels
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Do not attempt to dispose of the waste through external means. EHS professionals are trained to handle and dispose of hazardous chemicals in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[4]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet before handling and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|115338-32-4|MSDS [dcchemicals.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for NAN-190 Hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of NAN-190 hydrobromide, a chemical requiring careful management due to its potential hazards. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical handling.
This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.[1][2][3] Strict adherence to safety protocols is crucial to mitigate risks during its handling, storage, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound based on Safety Data Sheet (SDS) recommendations.[1][2][3]
| Body Part | Recommended PPE | Specification |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eyes/Face | Eye and face protection | Safety glasses with side-shields or goggles, and a face shield if splashing is a risk |
| Body | Protective clothing | Laboratory coat or other protective clothing to prevent skin contact |
| Respiratory | Respiratory protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.[2] The following decision-making process should be followed for waste management.
By adhering to these guidelines, laboratory personnel can significantly reduce the risks associated with the handling of this compound, ensuring a safer research environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
